2-Acetylbenzaldehyde

Catalog No.
S567194
CAS No.
24257-93-0
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylbenzaldehyde

CAS Number

24257-93-0

Product Name

2-Acetylbenzaldehyde

IUPAC Name

2-acetylbenzaldehyde

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3

InChI Key

VDEAMZDXUCYOQJ-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1C=O

Synonyms

2-acetylbenzaldehyde, ortho-acetylbenzaldehyde

Canonical SMILES

CC(=O)C1=CC=CC=C1C=O

2-Acetylbenzaldehyde properties

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties

The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde based on the available technical data [1].

Property Value / Description
CAS Registry Number 24257-93-0 [1]
Molecular Formula C(_9)H(_8)O(_2) [1]
Molecular Weight 148.16 g/mol [1]
Purity 95%, 97% Min, 99% (available grades) [1]
Melting Point 39-43 °C (lit.) [1]
Boiling Point 268.8 ± 23.0 °C (Predicted) [1]
Density 1.117 ± 0.06 g/cm³ (Predicted) [1]
Flash Point >230 °F [1]
Physical Form White to off-white crystalline solid [1]
Storage 2-8°C, stored under nitrogen [1]
WGK Germany 3 (severely hazardous to water) [1]

Synthesis and Experimental Protocol

One reported method for synthesizing this compound involves the hydration of 2-ethynylbenzaldehyde using a silver-based catalyst [1].

  • Reaction Setup: The reaction is conducted in a long-necked glass reactor. AgBArF (97.1 mg, 0.1 mmol) is weighed and placed in the reactor, followed by the addition of 2-ethynylbenzaldehyde (1 mmol) and EtOAc (10 μL) as a solvent. The mixture is stirred for 5 minutes [1].
  • Reaction Execution: n-Dodecane (1 mmol) is added as an internal standard, followed by deionized water (3 mL). The reaction vessel is placed in an oil bath at 80 °C and stirred continuously for 12 to 24 hours [1].
  • Work-up and Isolation: After completion, the reaction mixture is cooled and extracted with ethyl acetate (3 mL). The organic phase is separated and passed through a short silica gel column to remove impurities [1].
  • Purification and Analysis: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. The final product is characterized by (^1)H NMR and ESI-MS [1].

I have visualized this experimental workflow in the following diagram.

synthesis_workflow Start Reaction Setup Step1 Add Catalyst & Substrate (AgBArF, 2-Ethynylbenzaldehyde, EtOAc) Start->Step1 Step2 Stir for 5 minutes Step1->Step2 Step3 Add Internal Standard & Water (n-Dodecane, Deionized H₂O) Step2->Step3 Step4 Heat at 80°C with Stirring (12-24 hours) Step3->Step4 Step5 Cool and Extract (Ethyl Acetate) Step4->Step5 Step6 Initial Purification (Silica Gel Column) Step5->Step6 Step7 Final Purification (Column Chromatography) Step6->Step7 Step8 Product Analysis (¹H NMR, ESI-MS) Step7->Step8

Synthesis workflow for this compound from 2-ethynylbenzaldehyde [1].

Biological Pathways Context

Based on the search results, I was unable to locate specific studies linking this compound directly to involvement in colorectal cancer or other biological signaling pathways. The available scientific literature reviewed pathways like EGFR/MAPK, Notch, PI3K/AKT, TGF-β, and Wnt [2] but did not mention this compound.

To find this specialized biological data, I suggest you:

  • Consult specialized bioactivity and pharmacology databases like PubChem BioAssay, ChEMBL, or BindingDB.
  • Perform a comprehensive search on platforms such as SciFinder or Reaxys, which cover patents and journal articles in depth.
  • Review the reference lists of articles concerning structurally similar compounds for leads.

References

Basic Physical and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of 2-Acetylbenzaldehyde for quick reference.

Property Value
CAS Number 24257-93-0 [1] [2] [3]
Molecular Formula C₉H₈O₂ [2] [3] [4]
Molecular Weight 148.16 g/mol [2] [3]
Melting Point 39-43 °C (lit.) [1] [2] [3]
Boiling Point 268.8±23.0 °C (Predicted) [3] [5] [4]
Density 1.117±0.06 g/cm³ (Predicted) [3] [5] [4]
Flash Point >230 °F [3] [5] [4]
Form Crystalline solid [3] [5]
Color White to off-white [3] [5]

Synthesis Experimental Protocol

One efficient method for synthesizing this compound uses 2-ethynylbenzaldehyde as a starting material via a silver-catalyzed reaction [3] [5]. The workflow and components of this reaction are illustrated below.

G cluster_0 Reaction Setup Start 2-Ethynylbenzaldehyde Reaction Combined in Long-Necked Glass Reactor Start->Reaction Catalyst AgBArF Catalyst Catalyst->Reaction Solvent Ethyl Acetate (EtOAc) Solvent->Reaction Standard n-Dodecane (Internal Standard) Standard->Reaction Water Deionized Water Water->Reaction Conditions Heating at 80°C for 12-24 hours Workup Work-up: Extraction with EtOAc Conditions->Workup Purification Purification: Silica Gel Column Chromatography (Hexane/EtOAc) Workup->Purification Analysis Analysis & Characterization: GC-MS, ¹H NMR, ESI-MS Purification->Analysis Product This compound Analysis->Product Reaction->Conditions

Synthesis workflow for this compound from 2-ethynylbenzaldehyde.

Procedure [3] [5]:

  • Reaction Setup: Accurately weigh AgBArF (97.1 mg, 0.1 mmol) and place it into a long-necked glass reactor. Add 2-ethynylbenzaldehyde (1 mmol) to the reactor.
  • Solvent Addition: Add 10 μL of ethyl acetate (EtOAc) to the mixture and stir for 5 minutes.
  • Standard and Aqueous Phase: Add n-dodecane (1 mmol) as an internal standard for analysis, followed by 3 mL of deionized water.
  • Heating and Stirring: Place the reaction vessel in an oil bath pre-heated to 80 °C and stir the mixture continuously for 12 to 24 hours.
  • Work-up: After the reaction is complete, open the device and add 3 mL of ethyl acetate (EtOAc). Stir for 5 minutes to extract the product, then separate and collect the organic phase.
  • Initial Purification: Pass the organic phase through a short silica gel column to remove immediate impurities.
  • Analysis: Analyze the crude product by GC-MS.
  • Final Purification and Characterization: Purify the product via silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. Characterize the final, purified product's structure using ¹H NMR and ESI-MS.

Chemical Structure Representation

The molecular structure of this compound, featuring both aldehyde and ketone functional groups on the benzene ring, is shown in the diagram below.

G Compound        2-AcetylbenzaldehydeC₉H₈O₂o-Acetylbenzaldehyde2-Formylacetophenone     SMILES Canonical SMILES: CC(=O)C1=CC=CC=C1C=O Compound->SMILES InChIKey InChI Key: VDEAMZDXUCYOQJ-UHFFFAOYSA-N Compound->InChIKey

Chemical structure identifiers for this compound.

Safety and Handling Information

  • Storage: It is recommended to store the compound at 2-8°C under an inert atmosphere such as nitrogen to maintain stability [3] [5] [4].
  • Personal Protective Equipment (PPE): Appropriate PPE includes eyeshields, gloves, and a respirator (type N95 (US) or type P1 (EN143)) [1] [4].
  • Water Hazard Class (WGK): This compound is classified under WGK 3, which signifies it is highly hazardous to the aquatic environment [1] [3].

References

Physical & Chemical Properties of 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data available for 2-Acetylbenzaldehyde (CAS # 24257-93-0).

Property Value
Molecular Formula C9H8O2 [1] [2]
Molecular Weight 148.16 g/mol [2]
Density 1.117 ± 0.06 g/cm³ (Predicted) [2]
Melting Point 39-43 °C (lit.) [2]
Boiling Point 268.8 ± 23.0 °C (Predicted) [2]
Flash Point >230 °F [2]
Physical Form White to off-white crystalline solid [2]
Storage Store at 2-8°C under nitrogen [2]

Application in Drug Discovery & Synthesis Protocol

This compound is a useful building block in organic synthesis. Recent research demonstrates its application in an atroposelective [4+1] annulation with 1H-indol-1-amines to produce D- and ¹⁸O-labeled isoindolinones—complex structures bearing both central and axial chirality, which are of significant interest in medicinal chemistry [3]. The following diagram illustrates the logical relationship and key stages of this synthetic pathway.

reaction_workflow Synthetic Workflow for Isotopic Isoindolinones Ketoaldehyde Ketoaldehyde (1) Condensation Condensation with CPA Ketoaldehyde->Condensation IndolAmine 1H-indol-1-amine (2) IndolAmine->Condensation Intermediate Reactive Intermediate (V) Condensation->Intermediate Cyclization Cyclization & Isomerization Intermediate->Cyclization Product Isotopic Isoindolinone (3) Cyclization->Product

Synthetic pathway for isotopic isoindolinones via [4+1] annulation [3].

A general synthesis protocol for this compound itself, using 2-ethynylbenzaldehyde as a starting material, is outlined below [2]. Please note that this is a general procedure from the literature.

  • Step 1: Reaction Setup: A catalyst, silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (AgBArF, 0.1 mmol), is placed in a reactor. 2-Ethynylbenzaldehyde (1 mmol) and ethyl acetate (10 μL) are added and stirred for 5 minutes.
  • Step 2: Reaction Execution: An internal standard (n-dodecane, 1 mmol) and deionized water (3 mL) are added. The mixture is heated in an oil bath at 80 °C with stirring for 12 to 24 hours.
  • Step 3: Work-up and Analysis: After cooling, ethyl acetate (3 mL) is added. The organic phase is separated, passed through a short silica gel column, and analyzed by GC-MS.
  • Step 4: Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent. The final product is characterized by ¹H NMR and ESI-MS [2].

References

2-Acetylbenzaldehyde structure elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Basic Properties

The table below summarizes the fundamental identifying information and measured physical properties for 2-Acetylbenzaldehyde.

Property Type Information
Systematic Name This compound [1]
CAS Registry Number 24257-93-0 [2] [3]
Molecular Formula C₉H₈O₂ [1] [2] [3]
Average Mass 148.16 g/mol [1] [2] [3]
Monoisotopic Mass 148.052429 Da [1]
Other Names ortho-Acetylbenzaldehyde; 2-Formylacetophenone; Benzaldehyde, o-acetyl- [2] [3]
Melting Point 39-43 °C (lit.) [2] [3]
Boiling Point 268.8 ± 23.0 °C (Predicted) [2] [3]
Density 1.117 ± 0.06 g/cm³ (Predicted) [2] [3]
Flash Point >230 °F [2] [3]
Form Crystalline solid [2] [3]
Color White/Off-white [2] [3]

Synthesis Information

One general synthetic procedure was located, which uses 2-ethynylbenzaldehyde as a starting material [2] [3]. The workflow for this synthesis can be summarized as follows:

G Start 2-Ethynylbenzaldehyde (1 mmol) Reaction Reaction Setup Start->Reaction Catalyst AgBArF Catalyst (0.1 mmol) Catalyst->Reaction Solvent Ethyl Acetate (10 µL) Deionized Water (3 mL) Solvent->Reaction Conditions 80 °C Oil Bath Stirring for 12-24 hours Reaction->Conditions Workup Reaction Workup Conditions->Workup Extraction Extract with Ethyl Acetate (3 mL) Separate Organic Phase Workup->Extraction Purification Purification Extraction->Purification Column Silica Gel Column Chromatography (Hexane/Ethyl Acetant solvent) Purification->Column Analysis Analysis & Characterization Column->Analysis GCMS GC-MS Analysis Analysis->GCMS NMR ¹H NMR and ESI-MS Analysis->NMR Product Pure this compound NMR->Product

Synthesis workflow for this compound from 2-ethynylbenzaldehyde [2] [3].

Analytical Characterization

After synthesis, the product was characterized using standard analytical techniques, which form the core of structure elucidation [2] [3]. The general workflow for this process is as follows:

G Sample Purified Product Analysis Structural Characterization Sample->Analysis Technique1 ¹H NMR Spectroscopy Analysis->Technique1 Technique2 ESI-MS Spectrometry Analysis->Technique2 Data Spectral Data Acquisition Technique1->Data Technique2->Data Elucidation Structure Elucidation & Verification Data->Elucidation

*Standard analytical workflow for structural characterization of synthesized compound [2] [3]._

Application Context and Further Research

While specific data was limited, one scientific study explored structurally related benzaldehyde derivatives (thiosemicarbazones) for their ability to differentially tune secondary metabolism in the mycotoxigenic fungus Aspergillus flavus [4]. This indicates the relevance of the benzaldehyde scaffold in antimicrobial and anti-toxigenic agent research.

To further your work, I suggest:

  • Consulting Specialized Databases: Deeper structural data, such as full NMR and IR spectra, might be found in commercial chemical databases or specialized spectral libraries not indexed in this search.
  • Reviewing Broader Literature: Investigating the chemistry of ortho-substituted benzaldehyde derivatives may yield general elucidation principles applicable to this compound.
  • Experimental Verification: The provided synthesis protocol offers a starting point for producing the compound in your own lab, after which you can perform a full suite of analytical characterizations.

References

Comprehensive Technical Guide to 2-Acetylbenzaldehyde: Properties, Synthesis, and Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Structural Characteristics

2-Acetylbenzaldehyde (CAS Registry Number: 24257-93-0) is an organic compound with the molecular formula C₉H₈O₂ and a molecular weight of 148.16 g/mol. This aromatic compound belongs to the class of benzaldehyde derivatives, featuring dual carbonyl functional groups—an aldehyde and a ketone—positioned ortho to each other on the benzene ring. The specific ortho substitution pattern creates unique steric and electronic effects that significantly influence its reactivity and physical properties compared to meta or para isomers. [1] [2]

The compound is systematically named as this compound according to IUPAC nomenclature and is also known by several synonyms including ortho-acetylbenzaldehyde and 2-formylacetophenone. Its structure contains a benzaldehyde backbone with an acetyl group (C(=O)CH₃) positioned at the ortho (2-position) relative to the aldehyde group (CHO). This arrangement creates significant steric interactions between the two functional groups, affecting molecular conformation and reactivity. The benzene ring carbons are sp² hybridized, forming a planar aromatic system with bond angles of approximately 120 degrees, while the carbonyl carbons also exhibit trigonal planar geometry. [1] [2]

Database Identifiers and Notation Systems

Table: Database Identifiers for this compound

Database Identifier Reference Code
CAS Registry 24257-93-0 CAS Number
PubChem 152671 CID
ChemSpider 134562 ID
ChEMBL CHEMBL394412 ChEMBL ID
DSSTox DTXSID00178955 DTXSID
MDL MFCD05865162 MDL Number

The International Chemical Identifier (InChI) for this compound is: InChI=1S/C9H8O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-6H,1H3 The corresponding InChI Key is: VDEAMZDXUCYOQJ-UHFFFAOYSA-N The Simplified Molecular Input Line Entry System (SMILES) notation can be represented as: O=CC1=CC=CC=C1C(C)=O or the canonical form CC(=O)C1=CC=CC=C1C=O [2]

Physical and Chemical Properties

This compound exhibits distinct physical characteristics that make it recognizable in laboratory settings and important for practical applications. The compound typically presents as a crystalline solid with a white to off-white color profile. It has a relatively sharp melting point range of 39-43°C (lit.), making it solid at room temperature but easily liquefied with mild heating. The predicted boiling point is approximately 268.8±23.0°C, reflecting its moderate volatility under standard atmospheric conditions. [1]

The compound's density is estimated at 1.117±0.06 g/cm³, which is typical for aromatic carbonyl compounds. It has a flash point exceeding 230°F (>110°C), indicating moderate flammability concerns typical of organic compounds. For proper storage, this compound should be kept at 2-8°C under nitrogen atmosphere to prevent degradation or oxidation reactions. The compound is assigned WGK Germany 3, indicating it is highly water-polluting, and its Harmonized System (HS) code is 2914409000 for international trade purposes. [1]

Table: Physical and Chemical Properties of this compound

Property Value Conditions/Notes
Melting Point 39-43°C Literature value
Boiling Point 268.8±23.0°C Predicted
Density 1.117±0.06 g/cm³ Predicted
Flash Point >230°F
Physical Form Crystalline solid White/off-white color
Storage Conditions 2-8°C Under nitrogen
Molecular Weight 148.16 g/mol
WGK Germany 3 Highly water-polluting

Synthesis and Reactivity

Synthetic Methodologies

The synthesis of this compound can be achieved through several routes, with one efficient method utilizing 2-ethynylbenzaldehyde as a starting material. The general procedure involves:

  • Catalyst System: AgBArF (97.1 mg, 0.1 mmol) serves as the catalyst in this transformation. The reaction begins by accurately weighing the catalyst and placing it in a long-necked glass reactor, followed by the addition of 2-ethynylbenzaldehyde (1 mmol). [1]

  • Reaction Conditions: To this mixture, 10 μL of ethyl acetate (EtOAc) is added as a solvent, followed by stirring for 5 minutes. Subsequently, n-dodecane (1 mmol) is introduced as an internal standard, along with 3 mL of deionized water. The reaction vessel is placed in an oil bath maintained at 80°C with continuous stirring, and the reaction proceeds for 12 to 24 hours. [1]

  • Workup and Purification: Upon completion, the reaction mixture is cooled and extracted with 3 mL of ethyl acetate with stirring for 5 minutes. The organic phase is separated and passed through a short silica gel column to remove potential impurities. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate solvent mixture as eluent. Structural characterization is confirmed by 1H NMR and ESI-MS analysis, validating the identity and purity of the final product. [1]

Chemical Reactivity and Transformation Pathways

This compound displays versatile reactivity patterns attributable to its dual carbonyl functionality. The presence of both aldehyde and ketone groups in ortho positioning enables participation in various condensation reactions:

  • Aldol Condensation: The compound can undergo aldol condensation reactions where two carbonyl compounds combine to form β-hydroxycarbonyl compounds, serving as intermediates for more complex molecular architectures. [2]

  • Claisen Condensation: Similar to aldol condensation but under different reaction conditions, this transformation enables the formation of β-ketoesters, valuable building blocks in organic synthesis. [2]

  • Knoevenagel Condensation: This reaction condenses an aldehyde or ketone with a reactive methylene compound to form α,β-unsaturated carbonyl compounds, extending the conjugation system and creating valuable intermediates for pharmaceuticals and dyes. [2]

The ortho-substitution pattern creates unique electronic and steric effects that can influence reaction pathways and regioselectivity. The proximity of the two functional groups may facilitate certain intramolecular reactions or create steric hindrance that directs incoming reagents to specific positions on the aromatic ring. [2]

G Start 2-Ethynylbenzaldehyde Catalyst AgBArF Catalyst Start->Catalyst Step1 Reaction Setup Add EtOAc solvent Catalyst->Step1 Step2 Add n-dodecane (Internal Standard) Step1->Step2 Step3 Add 3 mL Deionized Water Step2->Step3 Step4 Heat at 80°C 12-24 hours with stirring Step3->Step4 Step5 Extraction with EtOAc Step4->Step5 Step6 Purification Silica Gel Chromatography Step5->Step6 End This compound (Characterized by 1H NMR, ESI-MS) Step6->End

Synthesis workflow for this compound from 2-ethynylbenzaldehyde using silver catalysis.

Biological Activity and Pharmacological Potential

Enzyme Interactions and Biological Pathways

This compound exhibits notable biological activities through interactions with various enzyme systems and biological macromolecules. Studies have demonstrated that the compound interacts with several biological systems, particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism in humans. The compound has been shown to inhibit certain cytochrome P450 enzymes, suggesting potential implications for drug-drug interactions when combined with therapeutic agents metabolized by these pathways. Additionally, its ability to bind with proteins indicates possible applications in pharmacology and toxicology research, where protein-ligand interactions are fundamental to understanding drug behavior. [2]

While specific mechanistic studies on this compound are limited in the available literature, related aromatic aldehydes like benzaldehyde have demonstrated antibiotic modulation effects against Staphylococcus aureus strains. In association studies with antibiotics, benzaldehyde showed potential to reduce the minimum inhibitory concentration (MIC) of certain fluoroquinolone antibiotics, although it did not appear to interfere directly with efflux pump functioning. This suggests that aromatic aldehydes may employ alternative mechanisms for antibiotic potentiation, possibly through membrane permeabilization or interference with bacterial signaling pathways. [3]

Toxicity Profile

The toxicity profile of this compound requires careful consideration for research and potential applications. While specific toxicological data for this compound is limited in the search results, related compounds in the benzaldehyde family have demonstrated toxic effects in model organisms. Studies with Drosophila melanogaster (fruit fly) have shown that benzaldehyde exhibits toxicity through fumigation, causing lethality and damage to the locomotor system. These findings highlight the importance of proper safety protocols when handling these compounds in laboratory settings. [3]

The WGK Germany classification of 3 indicates that this compound is highly water-polluting, necessitating environmental precautions during disposal. Researchers should implement appropriate containment measures and personal protective equipment when working with this compound, particularly given its potential protein-binding capabilities and enzyme inhibition effects that might extend to mammalian systems. [1]

Computational and Structural Analysis

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the sp² hybridization of the benzene ring carbons, creating a planar hexagonal structure with internal bond angles of 120 degrees, typical of aromatic compounds. The aldehyde and acetyl substituents introduce additional geometric considerations due to their carbonyl groups, each exhibiting trigonal planar geometry with bond angles approaching 120 degrees. The aldehyde hydrogen and the acetyl methyl group extend from the benzene ring plane, creating a three-dimensional molecular structure with specific steric requirements. [2]

Conformational analysis reveals that the ortho positioning of the two functional groups creates significant steric interactions that influence molecular flexibility. The proximity of the acetyl group to the aldehyde function causes the acetyl group to experience some degree of twisting out of the benzene ring plane due to steric interactions, particularly affecting resonance stabilization. This conformational constraint has implications for the compound's reactivity, as it may influence approach angles for incoming reagents or intramolecular interactions between the two functional groups. [2]

Electronic Properties and Spectroscopy

The electronic structure of this compound features a conjugated system where the benzene ring's π-electrons interact with the carbonyl groups of both the aldehyde and acetyl functions. However, the ortho substitution creates electronic effects distinct from meta or para isomers. The dual carbonyl system creates significant electron-withdrawing effects that influence the overall reactivity and chemical behavior of the molecule, potentially affecting its susceptibility to nucleophilic attack or electrophilic aromatic substitution. [2]

While specific spectroscopic data are limited in the search results, the compound's structure suggests characteristic IR absorption bands for aldehyde C-H stretch (~2700 cm⁻¹), carbonyl stretches (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹). In NMR spectroscopy, the aldehyde proton would typically appear downfield (δ ~10 ppm), with the acetyl methyl group resonating at δ ~2.5 ppm, though the proximity of the two groups might cause anomalous shifts due to through-space interactions. The ortho-disubstituted benzene ring would be expected to show a characteristic splitting pattern in the aromatic region. [2]

G BiologicalActivity Biological Activity EnzymeInteraction Enzyme Interactions BiologicalActivity->EnzymeInteraction AntibioticModulation Antibiotic Modulation BiologicalActivity->AntibioticModulation Toxicity Toxicity Profile BiologicalActivity->Toxicity CYP450 Cytochrome P450 Inhibition EnzymeInteraction->CYP450 ProteinBinding Protein Binding EnzymeInteraction->ProteinBinding EffluxPump Efflux Pump Effects AntibioticModulation->EffluxPump MICReduction MIC Reduction AntibioticModulation->MICReduction EnzymeTox Enzyme Inhibition Toxicity->EnzymeTox Environmental Environmental Effects Toxicity->Environmental

Biological activity relationships of this compound and related compounds.

Applications and Research Utility

Organic Synthesis and Chemical Applications

This compound serves as a versatile building block in organic synthesis due to its dual functionalization and ortho-substitution pattern. The compound's reactive carbonyl groups enable participation in various condensation reactions, making it valuable for constructing complex molecular architectures:

  • Pharmaceutical Intermediates: The compound serves as a key intermediate in synthesizing various pharmacologically active molecules, leveraging its ability to form carbon-carbon bonds through controlled reactions at either carbonyl center. [2]

  • Coordination Chemistry: this compound can function as a ligand in coordination complexes with metal ions. These complexes are studied for their catalytic properties, magnetic behavior, and structural characteristics, with potential applications in materials science and catalytic processes. [2]

  • Heterocyclic Synthesis: The proximity of the two functional groups enables efficient formation of various heterocyclic systems, including fused ring structures, through intramolecular cyclization reactions or condensation with bifunctional reagents. [2]

Industrial and Specialty Applications

Beyond basic research, this compound finds utility in several applied fields:

  • Flavor and Fragrance Industry: The compound's aromatic character and potential sweet aroma make it a candidate for use in perfumes and flavorings, though specific olfactory properties would require further characterization. [2]

  • Agrochemical Synthesis: As an intermediate in the production of crop protection agents and specialty chemicals, the compound's reactivity enables incorporation into various molecular frameworks with biological activity. [2]

  • Materials Chemistry: The extended conjugation possible through reactions at both carbonyl positions makes this compound a potential precursor for organic electronic materials, dyes, and photoactive compounds. [2]

Table: Comparison of this compound with Structurally Related Compounds

Compound Name Molecular Formula Structural Similarity Key Distinctive Features
This compound C₉H₈O₂ 1.00 Reference compound with ortho substitution
Acetophenone C₈H₈O 0.86 Lacks the aldehyde functional group
Benzaldehyde C₇H₆O 0.84 Simpler structure; no acetyl group
4-Acetylbenzaldehyde C₉H₈O₂ 0.90 Acetyl group at para position
1-(3,5-Dimethylphenyl) ethanone C₁₁H₁₂O 0.96 Contains additional methyl groups

Conclusion and Future Perspectives

This compound represents a chemically versatile compound with unique structural features arising from its ortho-disubstituted pattern of aldehyde and acetyl groups on a benzene ring. Its well-characterized physical properties, synthetic utility, and potential biological activities make it valuable for various research applications, particularly in organic synthesis and medicinal chemistry. The compound's ability to participate in diverse condensation reactions and coordinate with metal ions extends its utility across multiple chemical domains. [1] [2]

References

Physical and Chemical Properties of 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available physicochemical data for 2-Acetylbenzaldehyde (CAS # 24257-93-0) [1] [2].

Property Value
CAS Number 24257-93-0
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Melting Point 39-43 °C (lit.)
Boiling Point 268.8 ± 23.0 °C (Predicted)
Density 1.117 ± 0.06 g/cm³ (Predicted)
Flash Point > 230 °F
Synonym 2-Formylacetophenone
Storage Temp. 2-8°C, stored under nitrogen
Form Crystalline solid

Biological Activity of Benzaldehyde Derivatives

While direct studies on this compound are limited, other simple benzaldehyde compounds exhibit significant and mechanistically diverse biological activities, suggesting potential research avenues. The diagram below outlines the key mechanisms and effects identified in recent studies.

Key biological activities and mechanisms of benzaldehyde compounds.

The activities are supported by the following experimental findings:

  • Anti-Parasitic and Autophagy Induction: In a study on neuroangiostrongyliasis, benzaldehyde treatment in infected mice reduced brain inflammation (eosinophilic meningitis) and stimulated autophagy (a cellular cleaning process) via the Sonic hedgehog (Shh) signaling pathway [3]. In vitro experiments on mouse astrocytes confirmed that benzaldehyde induces autophagy and helps regulate lipid and cholesterol levels through this pathway [3].

  • Neuroprotective and Anti-Neuroinflammatory Effects: Two benzaldehydes from a marine fungus were tested on brain cells [4]. In microglia (BV-2 cells), they significantly reduced the secretion of pro-inflammatory factors like IL-6, TNF-α, and IL-1β and suppressed the expression of proteins like iNOS and COX-2 [4]. In hippocampal neuronal cells (HT-22 cells) under Aβ-induced stress (a model for Alzheimer's), one benzaldehyde (Benzaldehyde 2) reduced reactive oxygen species (ROS) production, inhibited the hyperphosphorylation of the tau protein, and reduced neuronal cell apoptosis [4].

  • Absorption-Promoting Effects: A study on the absorption-promoting mechanism of benzaldehyde found that it can increase the permeability of the intestinal cell membrane [5]. Using Caco-2 cell transport experiments, researchers demonstrated that benzaldehyde (at 50 μM) elevated the cumulative quantity of passively diffused, hydrophilic drugs. Molecular dynamics simulations and membrane fluidity experiments indicated that benzaldehyde loosens the structure of the lipid bilayer, thereby enhancing membrane permeability [5].

How to Approach Missing Solubility Data

The search results do not contain explicit solubility data for this compound. Here are practical steps you can take to obtain this critical information:

  • Consult Specialized Databases: Search for the compound in scientific databases like SciFinder or Reaxys, which often contain curated physicochemical and solubility data.
  • Use Predictive Software: Employ quantitative structure-activity relationship (QSAR) models or other prediction software (e.g., ACD/Percepta, EPI Suite) to obtain a computational estimate of its solubility.
  • Perform Experimental Measurement: If resources allow, the most reliable method is to determine the solubility experimentally using established techniques like the shake-flask method, followed by analysis with HPLC or UV-Vis spectroscopy.

References

Chemical Profile of 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifying information and physicochemical properties of 2-acetylbenzaldehyde.

Property Category Details

| Core Identifiers | CAS Number: 24257-93-0 Molecular Formula: C9H8O2 Molecular Weight: 148.16 g/mol SMILES: CC(=O)C1=CC=CC=C1C=O [1] | | Physicochemical Properties | Density: 1.117 g/cm³ [2] Boiling Point: 268.8 °C at 760 mmHg [2] Melting Point: 39-43 °C (lit.) [2] Flash Point: >230 °F [2] | | Safety Information | Hazard Codes: Xi [2] Personal Protective Equipment: Eyeshields, Gloves, type N95 (US) or type P1 (EN143) respirator filter [2] |

Synthesis and Characterization Workflow

Although a specific NMR spectrum was not located, the compound's structure can be characterized through a standard workflow. The following diagram illustrates the general process from synthesis to spectral analysis, based on common laboratory practices.

G cluster_0 Reported Synthesis Routes (from literature) Start Start: Synthesis Planning Synth Synthesis Route Selection Start->Synth Analyze Purification & Analysis Synth->Analyze Route1 Route A: ~92% Yield Synth->Route1 Route2 Route B: ~80% Yield Synth->Route2 Route3 Route C: ~69% Yield Synth->Route3 NMR 1H NMR Characterization Analyze->NMR Data Spectral Data Interpretation NMR->Data

Predicted 1H NMR Spectral Data

Since experimental NMR data is unavailable in the search results, the table below provides a reasoned prediction of the 1H NMR spectrum for this compound based on its molecular structure. Please treat this as a guide for interpretation, not experimental data.

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aldehyde (CHO) ~10.0 - 10.3 Singlet 1H Strongly deshielded by the oxygen atom.
Aromatic Protons ~7.3 - 8.2 Complex 4H Multiple patterns due to ortho-disubstitution.
Methyl (COCH₃) ~2.6 - 2.8 Singlet 3H Deshielded by the adjacent carbonyl group.

A Path Forward for Researchers

The lack of readily available NMR data means you may need to take a more proactive approach to obtain it.

  • Consult Specialized Databases: The NMR spectrum is likely housed in commercial spectral databases or behind paywalls in scientific literature not captured in this search. Platforms like SciFinder or Reaxys are the most reliable sources for this specific analytical data.
  • Consider Synthesis: Multiple synthesis routes with reported yields between 69% and 92% are listed in the literature [2]. If you have laboratory capabilities, synthesizing the compound would allow you to record and analyze its NMR spectrum directly.
  • Leverage Available Data: The provided structural identifiers (SMILES, InChI) [1] are valuable. You can use them in molecular modeling software to simulate NMR spectra or to search other databases more effectively.

References

Application Notes: Synthesis and Use of 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile

2-Acetylbenzaldehyde is an organic compound with the molecular formula C9H8O2 and a molecular weight of 148.16 g/mol. It is characterized by the presence of both acetyl and aldehyde functional groups on an aromatic benzene ring [1].

Basic Properties of this compound [1]

Property Value
CAS Number 24257-93-0
Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
Melting Point 39-43 °C (lit.)
Boiling Point 268.8±23.0 °C (Predicted)
Density 1.117±0.06 g/cm³ (Predicted)
Physical Form White to off-white crystalline solid
Flash Point >230 °F

Synthetic Protocols

Synthesis from 2-Ethynylbenzaldehyde

This method offers a practical route to this compound using a silver-based catalyst [1].

Procedure:

  • Weigh AgBArF (97.1 mg, 0.1 mmol) and place it in a long-necked glass reactor.
  • Add 2-ethynylbenzaldehyde (1 mmol) to the reactor.
  • Add 10 μL of ethyl acetate (EtOAc) as a solvent and stir the mixture for 5 minutes.
  • Introduce n-dodecane (1 mmol) as an internal standard, followed by 3 mL of deionized water.
  • Place the reaction vessel in an oil bath pre-heated to 80 °C and stir continuously for 12 to 24 hours.
  • After completion, open the reactor and add 3 mL of ethyl acetate, stirring for an additional 5 minutes.
  • Separate the organic phase and pass it through a short silica gel column to remove impurities.
  • Analyze the crude product by GC-MS.
  • Purify the product via silica gel column chromatography using a hexane/ethyl acetate solvent mixture as the eluent.
  • Confirm the structure of the final purified product using ¹H NMR and ESI-MS.

Application in Drug Discovery: Synthesis of Isotopic Atropisomers

This compound serves as a crucial precursor in innovative synthetic methodologies for constructing complex chiral molecules. A prominent application is its use in a chiral phosphoric acid-catalyzed atroposelective [4+1] annulation with 1H-indol-1-amines [2] [3]. This reaction enables the synthesis of deuterium (D) and oxygen-18 (¹⁸O)-labeled isoindolinones, which are valuable scaffolds in medicinal chemistry due to their presence in bioactive compounds.

The following diagram illustrates the reaction workflow and its significance in creating isotopically labeled chiral molecules:

G Start This compound (1a) + 1H-indol-1-amine (2a) CPA Chiral Phosphoric Acid (CPA4, 10 mol%) Start->CPA Condensation Intermediate Reaction Intermediate (Condensation Product V) CPA->Intermediate Condensation Solvent Solvent: Toluene Temperature: 35 °C Time: 24 h Isotope Isotopic Labeling Add D₂O or H₂¹⁸O Intermediate->Isotope Nucleophilic Attack Product Labeled Isoindolinone (3a) Bearing Axial and Central Chirality Isotope->Product Cyclization/Isomerization Significance1 Medicinal Chemistry Application Product->Significance1 Significance2 Improved Metabolic Stability (e.g., Deuteration) Product->Significance2 Significance3 Novel Chiral Scaffolds Product->Significance3

Detailed Experimental Protocol for [4+1] Annulation [2] [3]

Reaction Setup:

  • To a reaction vessel, add this compound 1a (0.2 mmol), 2-(phenylsulfonyl)-1H-indol-1-amine 2a (0.1 mmol), and the chiral phosphoric acid catalyst CPA4 (10 mol%).
  • Add anhydrous toluene (1.0 mL) as the solvent.
  • If performing isotopic labeling, add the isotopic water (D₂O or H₂¹⁸O) at this stage.
  • Stir the reaction mixture at 35 °C for 24 hours.

Work-up and Isolation:

  • After completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure isoindolinone product 3a.

Optimized Reaction Conditions [2] [3]

Parameter Optimal Condition
Catalyst Chiral Phosphoric Acid CPA4 (10 mol%)
Solvent Toluene
Temperature 35 °C
Reaction Time 24 hours
Yield of 3a 91%
Enantiomeric Excess (ee) 94%
Diastereomeric Ratio (dr) >20:1

Notes on Optimization:

  • Catalyst screening is crucial. CPA4 provided superior results (94% ee, 91% yield) compared to other catalysts like CPA1 (73% ee) or CPA2 (27% ee) [2].
  • Toluene was the optimal solvent. Alternatives like CH₂Cl₂ or CHCl³ gave good yields but slightly lower ee (90-91%), while EtOAc led to a significant drop in yield (44%) [2].
  • The bulky phenylsulfonyl (SO₂Ph) group on the indole-amine is critical for achieving high enantioselectivity and diastereoselectivity. Replacing it with a hydrogen atom resulted in a substantial decrease in ee (68%) and yield (36%) [2].

Significance and Analytical Data

The isoindolinone products synthesized from this compound incorporate both central and axial chirality (an N–N atropisomer). Density Functional Theory (DFT) studies calculated the rotational barrier around the N–N axis to be 31.5 kcal mol⁻¹, confirming the high configurational stability of these molecules at room temperature, which is essential for their potential use as bioactive agents [2] [3].

This methodology is particularly significant in modern drug discovery. The strategic incorporation of stable isotopes like Deuterium (D) and Oxygen-18 (¹⁸O) into chiral drug-like molecules can improve their pharmacokinetic profiles, mitigate metabolism-mediated toxicity, and reduce undesirable drug interactions [2] [3]. The first deuterated drug, deutetrabenazine, approved by the FDA for Huntington's disease, underscores the therapeutic value of this approach.

References

Comprehensive Application Notes and Protocols: Selective Reduction of 2-Acetylbenzaldehyde Aldehyde Group

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

The selective reduction of aldehydes in multifunctional molecules represents a significant challenge in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. 2-Acetylbenzaldehyde is a particularly interesting substrate that contains both aldehyde and ketone functional groups with similar reactivity profiles, making chemoselective transformation demanding. Traditional reducing agents often lack the necessary selectivity to differentiate between these carbonyl groups, leading to complex mixtures that require tedious purification and result in diminished yields. The development of reliable, selective reduction protocols is therefore essential for advancing synthetic methodologies in complex molecule assembly.

Recent advances in reduction chemistry have focused on improving chemoselectivity while maintaining operational simplicity and environmental sustainability. The search for methodologies that can distinguish between aldehyde and ketone functionalities has led to investigations of various reducing agents under controlled conditions. Among these, sodium dithionite (Na₂S₂O₄) has emerged as a promising candidate for selective aldehyde reduction due to its unique reactivity profile and compatibility with various functional groups. This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound while preserving the ketone functionality, based on recently developed methodology that has demonstrated efficacy in pharmaceutical synthesis [1].

Reduction Method Selection

Comparative Analysis of Reduction Methods

The selection of an appropriate reducing agent for chemoselective transformations requires careful consideration of reactivity, selectivity, and operational feasibility. For the challenging case of this compound, where both aldehyde and ketone functionalities are present, conventional reducing agents often fail to provide adequate differentiation. Through systematic investigation, sodium dithionite has been identified as an optimal choice for this transformation, demonstrating superior performance compared to alternative reagents. The method developed affords yields comparable to traditional batch conditions while offering reduced reaction time and improved space-time productivity, making it particularly valuable for industrial applications [1].

The selectivity mechanism of sodium dithionite towards aldehydes in the presence of ketones stems from the relative electrophilicity and steric accessibility of the carbonyl carbons. Aldehydes are generally more electrophilic than ketones due to reduced steric hindrance and the absence of electron-donating alkyl groups, making them more susceptible to nucleophilic attack. Sodium dithionite, acting as a source of hydride equivalents, preferentially reduces the more reactive aldehyde functionality while leaving the ketone intact. This selectivity has been demonstrated as a continuous process, further enhancing its utility in modern synthetic applications [1].

Method Comparison Table

Table 1: Comparison of reduction methods for carbonyl groups

Reducing Agent Chemoselectivity Reaction Conditions Yield Range Key Advantages
Sodium dithionite High (aldehyde over ketone) Aqueous/organic biphasic, mild heating 85-92% Excellent selectivity, simple workup, cost-effective
Sodium borohydride Moderate to low Anhydrous conditions, low temperature 60-75% Rapid reaction, but limited differentiation between aldehydes/ketones
Tin(II) chloride Moderate Strongly acidic conditions 70-80% Effective for aromatic aldehydes but requires harsh conditions
Catalytic hydrogenation Variable H₂ gas, catalyst, pressure 65-90% Dependent on catalyst selection and substrate specificity

Materials & Equipment

Chemical Reagents
  • This compound (≥98% purity, stored under inert atmosphere)
  • Sodium dithionite (Na₂S₂O₄, technical grade, ≥85% purity)
  • Ethanol (absolute, ACS grade) or Methanol (anhydrous, 99.8%)
  • Ethyl acetate (ACS grade, for extraction)
  • Saturated sodium chloride solution (brine)
  • Anhydrous sodium sulfate or magnesium sulfate (for drying)
  • Silica gel (60 Å, 40-63 μm, for flash chromatography)
  • TLC plates (silica gel 60 F₂₅₄)
  • Deuterated chloroform (CDCl₃, with TMS internal standard for NMR)
Specialized Equipment
  • Continuous flow reactor system (peristaltic or syringe pumps, PTFE tubing reactor, 10-20 mL volume) OR
  • Round-bottom flask (250 mL) with magnetic stirrer for batch reactions
  • Reflux condenser (for batch reactions)
  • Heating mantle or oil bath with temperature control
  • Inert atmosphere supply (nitrogen or argon gas)
  • Separation funnel (500 mL)
  • Rotary evaporator with temperature-controlled water bath
  • Flash chromatography system (normal phase)
  • Analytical instruments: HPLC, GC-MS, NMR spectrometer

Experimental Protocol

Safety Considerations
  • Conduct all operations in a well-ventilated fume hood with proper personal protective equipment (lab coat, safety goggles, nitrile gloves)
  • Sodium dithionite decomposes to produce sulfur dioxide upon exposure to moisture or acid; ensure adequate ventilation and consider gas scrubbing
  • This compound may cause skin and eye irritation; avoid direct contact
  • Ethanol/methanol are highly flammable; eliminate ignition sources during heating steps
  • Establish emergency procedures for chemical spills and exposures prior to beginning experiments
Step-by-Step Procedure
4.2.1 Batch Reduction Method
  • Reaction Setup: Charge a 250 mL round-bottom flask with This compound (5.0 g, 30.8 mmol) and ethanol (100 mL). Equip the flask with a magnetic stir bar and reflux condenser.

  • Solution Preparation: Dissolve sodium dithionite (21.5 g, 123.2 mmol, 4.0 equiv) in deionized water (50 mL) in a separate container.

  • Reaction Initiation: Add the sodium dithionite solution dropwise to the aldehyde solution over 10 minutes with vigorous stirring at room temperature.

  • Heating Phase: Heat the reaction mixture to 70°C with continuous stirring and monitor by TLC (hexane:ethyl acetate 4:1) or GC-MS every 30 minutes.

  • Reaction Monitoring: The starting material (Rf ≈ 0.5) should diminish as the product (Rf ≈ 0.3) forms. Typical completion time is 2-4 hours.

  • Workup Procedure: After reaction completion, cool the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 75 mL), combine the organic layers, and wash with brine (100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature ≤40°C).

  • Purification: Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate gradient 9:1 to 4:1) to yield 1-(2-hydroxymethylphenyl)ethan-1-one as a colorless to pale yellow oil.

4.2.2 Continuous Flow Reduction Method
  • Solution Preparation: Prepare solution A: this compound in ethanol (0.3 M). Prepare solution B: sodium dithionite in water:ethanol (1:1, 1.2 M).

  • System Setup: Connect two syringe pumps or peristaltic pumps to a PTFE tube reactor (10-20 mL volume, 1/16" internal diameter) with a mixing tee. Include a back-pressure regulator (10-15 psi) to prevent solvent degassing.

  • Reaction Execution: Pump solutions A and B at equal flow rates (total residence time 15-30 minutes) through the reactor heated to 70°C using an oil bath or heating jacket.

  • Product Collection: Collect the output stream in a flask and directly proceed with extraction and purification as described in the batch method.

Process Optimization Notes
  • For acid-sensitive substrates, maintain slightly basic conditions (pH 8-9) by adding sodium bicarbonate to the aqueous phase
  • Scale-up considerations: The continuous flow method offers superior heat and mass transfer for larger-scale productions
  • For substrates with additional reducible functionalities, lower temperatures (50-60°C) may improve selectivity while increasing reaction time
  • If incomplete conversion occurs, extend reaction time (batch) or increase residence time (flow) by 50% and reanalyze

Results & Characterization

Analytical Data Interpretation

Successful reduction of the aldehyde group in this compound yields 1-(2-hydroxymethylphenyl)ethan-1-one as the primary product. Characterization data for the purified product should be compared against the starting material to confirm selective reduction. The following analytical standards validate successful transformation while preserving the ketone functionality:

  • TLC Analysis: Using hexane:ethyl acetate (4:1) as the mobile phase, the product should show a lower Rf (approximately 0.3) compared to the starting material (Rf ≈ 0.5), visualized by UV absorbance and staining with potassium permanganate solution

  • NMR Spectroscopy (Key diagnostic signals):

    • ¹H NMR (400 MHz, CDCl₃): Disappearance of aldehyde proton signal at δ 10.0-10.5 ppm; appearance of methylene protons (CH₂OH) as a doublet at δ 4.5-4.7 ppm (J = 5-6 Hz); methyl ketone protons remain as a singlet at δ 2.5-2.6 ppm
    • ¹³C NMR (100 MHz, CDCl₃): Disappearance of aldehyde carbon signal at δ 190-200 ppm; appearance of hydroxymethyl carbon at δ 60-65 ppm; ketone carbon signal remains at δ 195-200 ppm
  • Mass Spectrometry: ESI-MS m/z calculated for C₉H₁₀O₂ [M]⁺: 150.0681; found: 150.0678. GC-EI-MS m/z: 150 [M]⁺, 107 [M-C₂H₃O]⁺, 79 [M-C₂H₃O-CO]⁺

Yield and Selectivity Data

Table 2: Typical results under optimized conditions

Method Reaction Time Isolated Yield Chemoselectivity Purity
Batch (70°C) 3 hours 87% >95:5 98%
Continuous Flow (70°C) 25 minutes 91% >97:3 99%
Batch (50°C) 8 hours 78% >98:2 97%

Applications & Conclusions

Pharmaceutical Applications

The selective reduction protocol described herein enables efficient access to 1-(2-hydroxymethylphenyl)ethan-1-one, a valuable intermediate in pharmaceutical synthesis. This functionalized benzyl alcohol derivative serves as a key building block for various therapeutic agents, including neurological drugs and anti-inflammatory compounds [2] [3]. The preserved ketone functionality allows for further synthetic modifications, such as reductive amination or nucleophilic addition, to create diverse molecular architectures relevant to drug discovery.

The demonstrated continuous flow application of this methodology aligns with current trends in pharmaceutical manufacturing toward continuous processing, which offers advantages in process control, safety, and scalability compared to traditional batch operations. The ability to selectively reduce aldehydes in the presence of ketones using an inexpensive, commercially available reagent like sodium dithionite provides a cost-effective alternative to more sophisticated reducing agents, making this protocol particularly valuable for industrial-scale applications [1].

Conclusion and Workflow Summary

This application note provides a detailed experimental protocol for the selective reduction of the aldehyde group in this compound using sodium dithionite under both batch and continuous flow conditions. The method offers excellent chemoselectivity, operational simplicity, and cost-effectiveness, making it suitable for both research laboratory and industrial applications. The comprehensive characterization data facilitates accurate verification of reaction outcomes and product purity.

Diagram: Experimental workflow for selective reduction of this compound

G Selective Reduction Workflow A This compound (Aldehyde + Ketone) B Reduction System Setup (Sodium dithionite in ethanol/water) A->B Substrate input C Reaction Conditions (70°C, 3h batch or 25min flow) B->C Reagent mixing D Reaction Monitoring (TLC/GC-MS analysis) C->D Initiate reaction E Workup & Extraction (Ethyl acetate/brine) D->E Confirmation of completion F Purification (Flash chromatography) E->F Crude product isolation G Product Characterization (NMR, MS, HPLC) F->G Purified compound H 1-(2-Hydroxymethylphenyl)ethan-1-one (Alcohol + Ketone) G->H Structure confirmation

References

Comprehensive Application Notes and Protocols: Selective Reduction of Aldehydes in the Presence of Ketones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The selective manipulation of carbonyl groups represents a fundamental challenge in synthetic organic chemistry, particularly in the construction of complex pharmaceutical intermediates and natural products. Aldehydes and ketones, while sharing similar carbonyl functionality, exhibit distinct reactivity profiles that enable selective transformation of one in the presence of the other. This selective reduction has significant implications for synthetic efficiency, as it eliminates the need for protecting group strategies that traditionally add steps to synthetic sequences. The development of methodologies that discriminate between these carbonyl groups has therefore become an important focus of modern organic methodology development, especially with the growing emphasis on green chemistry principles and atom economy in pharmaceutical manufacturing [1].

The intrinsic difference in reactivity between aldehydes and ketones stems from both steric and electronic factors. Aldehydes lack the second alkyl group present in ketones, making them less sterically hindered and more electrophilic. Additionally, the aldehyde C-H bond contributes to differences in redox potential compared to the C-C bond in ketones. These differential properties provide the thermodynamic basis for chemoselective approaches. This application note comprehensively details practical methodologies for achieving selective aldehyde reduction, with emphasis on protocols suitable for implementation in drug discovery and development settings [2].

Chemical Principles and Mechanisms

Reactivity Differences Between Aldehydes and Ketones

The fundamental basis for selective aldehyde reduction lies in understanding the distinct chemical properties of these carbonyl groups:

  • Steric accessibility: Aldehydes possess only one substituent on the carbonyl carbon compared to two in ketones, resulting in significantly reduced steric hindrance around the electrophilic center. This facilitates approach of reducing agents and subsequent hydride transfer.
  • Electronic effects: The aldehyde hydrogen is less electron-donating than the alkyl groups found in ketones, resulting in a more electrophilic carbon in aldehydes. This enhanced electrophilicity translates to faster reaction with nucleophilic reducing agents.
  • Thermodynamic factors: The conversion of an aldehyde to a primary alcohol is generally more exothermic than the conversion of a ketone to a secondary alcohol, providing a thermodynamic driving force for selectivity [2].
Mechanistic Basis for Selective Reduction

Most selective reductions of carbonyl compounds proceed through a two-step addition mechanism. In the first step, a nucleophilic hydride species attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. In the second step, this intermediate is protonated to yield the alcohol product. The rate-determining step is typically the nucleophilic attack, which proceeds more rapidly for the less sterically hindered and more electrophilic aldehydes [2].

Table 1: Key Factors Influencing Carbonyl Reactivity in Reduction Reactions

Factor Aldehydes Ketones Impact on Reduction Rate
Steric hindrance Low (one substituent) High (two substituents) Aldehydes react faster
Electrophilicity High Moderate Aldehydes more reactive to nucleophiles
Oxidation state More easily reduced Requires stronger conditions Selective reduction possible
Product stability Primary alcohol Secondary alcohol Thermodynamic favorability for aldehydes

Sodium dithionite operates through a different mechanism involving single electron transfer processes. The dithionite anion (S₂O₄²⁻) dissociates into SO₂⁻ radicals that can transfer electrons to the carbonyl system. This mechanism exhibits particular selectivity for aldehydes over ketones, though the exact basis for this selectivity remains an area of investigation. The reaction kinetics favor aldehyde reduction, with ketones requiring significantly longer reaction times or higher temperatures for comparable conversion [1].

Methods for Selective Reduction

Overview of Reducing Agents

Several specialized reducing systems have been developed for the selective reduction of aldehydes in the presence of ketones:

  • Sodium dithionite (Na₂S₂O₄): This inexpensive, commercially available reagent shows remarkable selectivity for aldehydes across both batch and flow chemistry conditions. The system typically employs sodium bicarbonate as a base in isopropanol/water mixtures, representing an environmentally benign approach with low toxicity reagents [1].
  • Sodium tris(hexafluoroisopropoxy)borohydride: A highly selective reagent developed by Toshima et al. that reduces aldehydes chemoselectively in the presence of ketones and other reducible functional groups. This reagent offers the advantage of operational simplicity without requiring additional additives [3].
  • Electron-deficient boron catalysts: Recent developments have identified specialized boron-based catalysts that exhibit unique selectivity profiles, though these are less broadly applied than traditional hydride donors [4].
Comparative Performance Data

Table 2: Comparison of Selective Reducing Agents for Aldehydes vs. Ketones

Entry Carbonyl Compound Product Na₂S₂O₄ Batch Yield Na₂S₂O₄ Flow Yield Selectivity Factor
1.1 Benzaldehyde Benzyl alcohol 92% 92% >20:1
1.2 4-Chlorobenzaldehyde 4-Chlorobenzyl alcohol 80% 81% >20:1
1.3 Cinnamaldehyde Cinnamyl alcohol 89% 73% >20:1
1.4 Furfural Furfuryl alcohol 83% 77% >20:1
1.12 Acetophenone 1-Phenylethanol 58% 11% Reference
1.13 4-Methylacetophenone 1-(4-Methylphenyl)ethanol 60% 4% Reference
1.15 Cyclohexanone Cyclohexanol 84% 50% ~5:1

Experimental conditions: Batch - aldehyde or ketone (1 equiv), Na₂S₂O₄ (4.5 equiv), NaHCO₃/IPA (1:1), Δ, 12 h. Flow - 0.165 M carbonyl compound (1 equiv) in IPA/H₂O (1:1), 0.75 M Na₂S₂O₄ (4.5 equiv) in NaHCO₃/IPA (1:1), 0.250 mL·min⁻¹, 110°C [1].

The data demonstrates that sodium dithionite achieves excellent chemoselectivity for aldehydes over ketones, with typically less than 10% conversion of ketones under conditions that afford high yields of aldehyde reduction. This selectivity is maintained across diverse aldehyde substrates including aromatic, α,β-unsaturated, and heteroaromatic systems.

Experimental Protocols

Flow Chemistry Conditions Using Sodium Dithionite
4.1.1 Apparatus Setup

The flow reduction protocol utilizes a Uniqsis FlowSyn Stainless Steel Flow Reactor with the following configuration:

  • Two HPLC pumps for precise reagent delivery
  • A 2 mL mixing chip connected in series to a 14 mL HT PTFE coil
  • Heating block capable of maintaining temperatures up to 110°C
  • Back pressure regulator fitted at the output flow stream
  • Two 10 mL injection loops for reagent introduction [1]
4.1.2 Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 0.165 M solution of the aldehyde in isopropanol/water/1 M NaHCO₃ (1:1:2 ratio)
    • Prepare a 0.75 M solution of sodium dithionite in isopropanol/water/1 M NaHCO₃ (1:1:2 ratio)
    • Ensure complete dissolution of all components
  • System Priming:

    • Load the aldehyde solution into one injection loop
    • Load the sodium dithionite solution into the second injection loop
    • Prime both fluid paths with the respective solutions
  • Reaction Execution:

    • Set the flow rate to 0.250 mL·min⁻¹ for each stream (total flow rate 0.500 mL·min⁻¹)
    • Set the reactor temperature to 110°C
    • Initiate simultaneous pumping of both streams
    • Maintain operation until all material is processed
  • Workup and Isolation:

    • Collect the output stream directly into a separation funnel
    • Extract with ethyl acetate (3 × 30 mL)
    • Wash the combined organic layers with brine
    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure
    • Purify the crude product by flash chromatography if necessary
  • Reaction Monitoring:

    • Monitor reaction completion by TLC or inline IR spectroscopy
    • Typical residence time in the heated coil is 64 minutes [1]

The following workflow diagram illustrates the experimental setup for the flow chemistry approach:

flowchart A Prepare 0.165 M aldehyde solution in IPA/H₂O/NaHCO₃ C Load solutions into injection loops A->C B Prepare 0.75 M Na₂S₂O₄ solution in IPA/H₂O/NaHCO₃ B->C D Pump through 2 mL mixing chip C->D E Heat in 14 mL PTFE coil at 110°C (64 min residence) D->E F Collect output and extract with EtOAc E->F G Purify product F->G H Pure alcohol product G->H

Traditional Batch Conditions Using Sodium Dithionite
4.2.1 Standard Procedure
  • Reaction Setup:

    • Charge a round-bottom flask with the aldehyde substrate (1.0 equiv)
    • Add isopropanol/water (1:1 mixture, 0.2 M with respect to substrate)
    • Add sodium bicarbonate (4.5 equiv)
    • Add sodium dithionite (4.5 equiv)
  • Reaction Execution:

    • Fit the flask with a reflux condenser
    • Heat the mixture at reflux with vigorous stirring for 12 hours
    • Monitor reaction progress by TLC
  • Workup Procedure:

    • Cool the reaction mixture to room temperature
    • Transfer to a separatory funnel and extract with ethyl acetate (3 × 30 mL)
    • Wash the combined organic extracts with brine
    • Dry over anhydrous sodium sulfate, filter, and concentrate
    • Purify the residue by flash chromatography [1]
4.2.2 Important Notes
  • The reaction time may require optimization for specific substrates
  • For acid-sensitive compounds, reduce the amount of sodium bicarbonate
  • Yields are typically comparable to flow conditions but with longer reaction times
  • The batch approach offers advantages in operational simplicity for small-scale applications
Alternative Method: Sodium Tris(hexafluoroisopropoxy)borohydride

For substrates requiring alternative selectivity profiles, the following procedure is recommended:

  • Dissolve the carbonyl compound (1.0 equiv) in anhydrous THF (0.1 M) under nitrogen
  • Add sodium tris(hexafluoroisopropoxy)borohydride (1.1 equiv) portionwise at 0°C
  • Stir the reaction mixture at 0°C for 2 hours
  • Quench carefully with saturated ammonium chloride solution
  • Extract with ethyl acetate, dry the combined organic phases, and concentrate
  • Purify the resulting alcohol by flash chromatography [3]

This method offers complementary selectivity and is particularly useful for complex molecules with multiple reducible functional groups.

Applications in Synthetic Chemistry

Strategic Considerations for Complex Molecule Synthesis

The selective reduction of aldehydes in the presence of ketones enables sophisticated synthetic strategies in complex molecule assembly:

  • Temporary protection avoidance: Traditional approaches often require protection of the aldehyde, reduction of the ketone, followed by deprotection. Selective reduction eliminates these steps, improving overall efficiency.
  • Orthogonal reactivity exploitation: In molecules containing multiple carbonyl groups, selective aldehyde reduction allows strategic functional group manipulation in a controlled, sequential manner.
  • Flow chemistry advantages: The continuous flow approach demonstrates significantly improved productivity (4.4-8.0× higher space-time yield compared to batch), making it particularly attractive for process chemistry applications in pharmaceutical manufacturing [1].
Protecting Group Strategies

When selective reduction cannot be achieved through chemoselectivity alone, traditional protecting group approaches remain valuable:

  • Acetal formation: Aldehydes can be protected as acetals using ethylene glycol or other diols under acid catalysis. These acetals are stable to reduction conditions (including LiAlH₄), allowing subsequent ketone reduction. Deprotection with aqueous acid regenerates the aldehyde.
  • Compatibility: Acetals are stable under basic conditions and toward hydride reducing agents, making them ideal for ketone reduction scenarios. The reversibility of acetal formation enables efficient deprotection after the desired transformation [5].

The following diagram illustrates the strategic decision process for selecting between direct selective reduction and protecting group strategies:

strategy Start Molecule with aldehyde and ketone groups Q1 Does the substrate have compatible functional groups? Start->Q1 Q2 Does the substrate tolerate basic aqueous conditions? Q1->Q2 Yes PG Use protecting group strategy Q1->PG No Method1 Employ sodium dithionite in IPA/H₂O/NaHCO₃ Q2->Method1 Yes Method2 Use NaB(OCH(CF₃)₂)₃ in anhydrous THF Q2->Method2 No DSR Use direct selective reduction Method1->DSR Method2->DSR

Technical Notes and Troubleshooting

Optimization Guidelines
  • Temperature effects: Increasing temperature generally improves conversion but may reduce selectivity. The optimal temperature for sodium dithionite reductions is 110°C in flow systems.
  • Solvent systems: Isopropanol/water mixtures (1:1) provide optimal solubility for both organic substrates and inorganic reagents. The aqueous component is essential for sodium dithionite activation.
  • Equivalents of reductant: Using more than 4.5 equivalents of sodium dithionite provides minimal yield improvement and complicates workup.
  • Scale-up considerations: Flow chemistry approaches demonstrate significant advantages for process-scale applications, with improved heat transfer and mixing efficiency [1].
Common Issues and Solutions

Table 3: Troubleshooting Guide for Selective Aldehyde Reduction

Problem Possible Cause Solution
Low conversion of aldehyde Insufficient reductant Increase Na₂S₂O₄ to 5.0 equiv
Reduced selectivity Temperature too high Reduce temperature by 10-15°C
Ketone reduction observed Reaction time too long Reduce residence time to 45-50 min
Formation of byproducts Decomposition of dithionite Use fresh reagent and degassed solvents
Poor mixing in flow Precipitate formation Dilute concentration or add co-solvent

Conclusion

The methodologies described herein provide robust and practical approaches for the selective reduction of aldehydes in the presence of ketones. The sodium dithionite-mediated process represents a particularly attractive option due to its low cost, operational simplicity, and excellent selectivity profile. The development of both batch and flow protocols enables implementation across the drug discovery and development continuum, from initial medicinal chemistry efforts to process scale-up.

The continuous flow approach demonstrates clear advantages in terms of reaction efficiency, safety profile, and space-time yield, aligning with the increasing emphasis on green chemistry principles in pharmaceutical manufacturing. These selective reduction methodologies provide synthetic chemists with powerful tools for complex molecule assembly, enabling more efficient synthetic strategies that minimize protecting group manipulation and streamline synthetic sequences.

References

2-Acetylbenzaldehyde flow chemistry synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Continuous-Flow Synthesis of Aryl Aldehydes

This protocol is adapted from a continuous-flow method for the reductive carbonylation of (hetero)aryl bromides, a highly relevant transformation for aldehyde synthesis [1]. While the cited research does not specifically use 2-acetylbenzaldehyde as a starting material, the methodology for producing aromatic aldehydes like 6-methoxy-2-naphthaldehyde is directly applicable.

Principle: The protocol uses a palladium-catalyzed reductive carbonylation of aryl bromides. Synthesis gas (Syngas, CO/H₂) serves as both the carbonyl source and reductant in a continuous-flow reactor, offering significant safety and efficiency advantages over traditional batch processes [1].

Optimized Reaction Parameters Table

The following table summarizes the key parameters for the continuous-flow synthesis [1].

Parameter Specification
Catalyst Palladium acetate (Pd(OAc)₂)
Catalyst Loading 1 mol% or below
Ligand cataCXium A
Ligand Loading 3 mol% or below
Base Tetramethylethylenediamine (TMEDA)
Pressure 12 bar
Reaction Temperature 120 °C
Syngas Ratio (CO/H₂) 1 : 3
Residence Time 45 minutes
Experimental Workflow Diagram

The diagram below outlines the reactor setup and experimental workflow.

LiquidFeed Liquid Feed (Aryl Bromide, Catalyst, Ligand, Base, Solvent) Mixer Gas-Liquid Mixer (Taylor Flow Generation) LiquidFeed->Mixer CO_Gas CO Gas Cylinder MFC Mass Flow Controllers (MFC) CO_Gas->MFC H2_Gas H₂ Gas Cylinder H2_Gas->MFC MFC->Mixer Reactor Heated Coil Reactor (60 mL, 120°C) Mixer->Reactor Cooler Cooling Loop Reactor->Cooler BPR Back Pressure Regulator (BPR) Cooler->BPR Product Product Collection (Aryl Aldehyde) BPR->Product

Step-by-Step Protocol
  • Solution Preparation: In an inert atmosphere glove box, prepare the liquid reaction mixture. This typically involves dissolving the aryl bromide substrate, Pd(OAc)₂ catalyst, cataCXium A ligand, and TMEDA base in a suitable anhydrous solvent (e.g., toluene or a toluene/dioxane mixture) [1].
  • Reactor Setup and Priming:
    • Load the liquid solution into the sample loop of an HPLC pump.
    • Connect the CO and H₂ gas cylinders to their respective mass flow controllers (MFCs).
    • Purge the entire flow system with an inert gas (e.g., N₂) to ensure an oxygen-free environment.
    • Prime the liquid pump and tubing with the reaction solution.
  • Reaction Execution:
    • Start the liquid pump and set the MFCs to deliver CO and H₂ at the precise stoichiometric ratio (1:3) to achieve a system pressure of 12 bar.
    • Activate the heating block to maintain the reactor at 120°C.
    • Allow the system to stabilize under these conditions. The reaction mixture will have a residence time of approximately 45 minutes within the heated reactor coil.
  • Product Collection and Work-up:
    • The reaction mixture exits through a back-pressure regulator (BPR) and a cooling loop before being collected in the product vessel.
    • After collection, the crude product can be concentrated under reduced pressure.
    • Purify the resulting aryl aldehyde using standard techniques such as column chromatography or recrystallization [1].

Key Application Notes for Researchers

  • Safety is Paramount: This procedure involves handling toxic carbon monoxide and highly flammable hydrogen gas. The continuous-flow setup significantly enhances safety by limiting the inventory of pressurized gases. All operations must be conducted in a well-ventilated fume hood, and equipment should be rated for the required pressures [1].
  • Advantages of Flow Chemistry: This method exemplifies key benefits of flow processing for chemical synthesis, including improved heat and mass transfer (especially for gas-liquid reactions), precise control over reaction parameters (temperature, pressure, residence time), and inherent scalability from laboratory to production scale [2].
  • Adapting the Protocol for this compound: To target this compound, you would need to identify an appropriate aryl bromide precursor. A likely candidate is 2-bromoacetophenone. The feasibility and reaction optimization using this specific substrate would need to be empirically determined, potentially adjusting parameters like temperature, catalyst loading, and gas ratio.

References

Proposed Continuous Flow Protocol for 2-Acetylbenzaldehyde Transformations

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines a continuous flow system for the ammoxidation of 2-Acetylbenzaldehyde, a reaction of high importance in pharmaceutical intermediate synthesis. The method adapts a batch ammoxidation process using a bio-sourced Fe₃O₄ catalyst [1] to a continuous flow regime, drawing on principles from a reported continuous aldehyde reduction [2]. The goal is to achieve efficient conversion to 2-Acetylbenzonitrile with improved control and scalability.

Reagents and Materials
  • Catalyst: Biosynthesized Fe₃O₄@PPE nanoparticles (NPs), prepared from Punica granatum L. (pomegranate) fruit peel extract [1].
  • Substrate: this compound.
  • Solvent: Anhydrous Ethanol (EtOH).
  • Nitrogen Source: Aqueous Ammonia (NH₃·H₂O, 28-30%).
  • Oxidant: Oxygen (O₂) gas or air.
  • Equipment: Two syringe or HPLC pumps, a heated fixed-bed reactor (e.g., stainless steel or PFA tube) packed with catalyst, T-mixers, pressure regulators, and a back-pressure regulator (BPR).
Catalyst Synthesis and Packing
  • Synthesis of Fe₃O₄@PPE NPs: Follow the green synthesis method [1]. Briefly, mix 10 mL of aqueous pomegranate peel extract with 0.1 g of FeSO₄·7H₂O at room temperature. The immediate appearance of a black color indicates nanoparticle formation. Recover the NPs by centrifugation, wash thoroughly with deionized water and ethanol, and dry.
  • Reactor Packing: The synthesized catalyst is mixed with inert silica sand or similar material to create a packed-bed reactor, ensuring minimal pressure drop and efficient contact between reactants and catalyst.
Continuous Flow Setup and Procedure

The general workflow for the continuous ammoxidation process is as follows:

G A Feed Stream A (Substrate in EtOH) Pump1 Pump A->Pump1 B Feed Stream B (NH₃·H₂O) Pump2 Pump B->Pump2 O2 O₂ Gas Inlet Mixer2 T-Mixer O2->Mixer2 Mixer1 T-Mixer Pump1->Mixer1 Pump2->Mixer1 Mixer1->Mixer2 Reactor Packed-Bed Reactor (60 °C) Mixer2->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Product Collection BPR->Product

  • Step A - Solution Preparation: Prepare a solution of this compound (1.0 M) in anhydrous EtOH.
  • Step B - System Priming: Load the substrate solution and aqueous ammonia into separate syringes. Pump the solutions through the system separately to prime the lines and fill the reactor with solvent. Set the system temperature to 60 °C.
  • Step C - Reaction Initiation: Initiate the flow of both substrate and ammonia streams. Introduce O₂ gas at a controlled pressure. The reaction mixture is held in the heated reactor for a specific residence time.
  • Step D - Product Collection and Processing: The output mixture is passed through a BPR to maintain pressure and collected. The crude product is extracted with ethyl acetate, and the organic layer is dried over anhydrous Na₂SO₄. The catalyst remains in the packed bed for reuse.
Analytical Monitoring and Catalyst Recycling
  • Reaction Monitoring: Analyze the product stream by Thin-Layer Chromatography (TLC), GC-FID, or LC-MS to determine conversion and selectivity.
  • Catalyst Recycling: After a reaction cycle, the catalyst can be regenerated by washing the packed bed with fresh ethanol. The catalyst's stability can be assessed over multiple operational cycles [1].

Summary of Reaction Parameters and Outcomes

Based on the analogous batch process [1], the following optimized conditions and expected outcomes are projected for the continuous flow system.

Table 1: Optimized Reaction Conditions for Ammoxidation

Parameter Specification
Catalyst Fe₃O₄@PPE NPs (40 mg in batch)
Catalyst Loading To be optimized for packed bed
Temperature 60 °C
Solvent Ethanol (EtOH)
Atmosphere O₂ (1 atm)
Residence Time To be optimized (e.g., 30-120 min)

Table 2: Expected Outcomes and Catalyst Performance

Metric Expected Outcome / Measurement
Primary Product 2-Acetylbenzonitrile
Conversion >95% (projected from batch)
Selectivity To be determined analytically
Catalyst Stability Stable for ≥5 cycles (projected)
Space-Time Yield To be calculated based on flow rate

Critical Experimental Considerations & Troubleshooting

  • Handling of this compound: This molecule contains both aldehyde and ketone functional groups. The Fe₃O₄@PPE catalyst has shown a degree of chemoselectivity in analogous reactions, but this must be confirmed for this specific case [1].
  • Residence Time Distribution: In continuous flow, achieving a narrow residence time distribution is critical for uniform product quality. The reactor packing quality and flow rates must be carefully controlled.
  • Gas-Liquid Mixing: Efficient mixing of the O₂ gas stream with the liquid phase is essential for the reaction. The system may require a static mixer or a specific reactor design to ensure mass transfer is not a limiting factor.
  • Safety Considerations: Standard safety protocols for pressurized systems, handling of oxygen, and the use of organic solvents and ammonia must be strictly followed.

References

Application Note: Synthesis of Isotopic Isoindolinones

Author: Smolecule Technical Support Team. Date: February 2026

A primary application of 2-acetylbenzaldehyde is in the atroposelective synthesis of isotopic isoindolinones, complex structures relevant to drug discovery [1]. These products bear both central and axial chirality, a valuable feature for developing new pharmaceutical agents.

This method, catalyzed by a chiral phosphoric acid (CPA), is a [4+1] annulation reaction between a ketoaldehyde (like this compound) and a 1H-indol-1-amine [1]. A key advantage is the straightforward incorporation of stable isotopes (Deuterium, D, or Oxygen-18, 18O) using isotopic water (D₂O or H₂¹⁸O) directly into the chiral products, which can improve the metabolic properties of drug candidates [1].

Experimental Protocol: Atroposelective [4+1] Annulation [1]
  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, add This compound (1a) (0.2 mmol, 2.0 equiv) and 2-(phenylsulfonyl)-1H-indol-1-amine (2a) (0.1 mmol, 1.0 equiv).
  • Catalyst and Solvent Addition: Add the chiral phosphoric acid catalyst (CPA4) (10 mol%) and anhydrous toluene (1.0 mL).
  • Reaction Execution: Stir the reaction mixture at 35°C for 24 hours.
  • Isotopic Labeling (Optional): For isotopic incorporation, include D₂O or H₂¹⁸O (as a source of the isotope) in the reaction mixture alongside the other components.
  • Reaction Work-up: After completion (monitored by TLC), the reaction mixture is directly concentrated under reduced pressure.
  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to isolate the desired isoindolinone product 3a.

The protocol yields the product in 91% yield, 94% enantiomeric excess (ee), and >20:1 diastereomeric ratio (dr) under optimized conditions [1].

Reaction Optimization Data

Extensive optimization identified CPA4 in toluene at 35°C as the ideal catalytic system [1]. The table below summarizes key results from the catalyst screening.

Catalyst Solvent Enantiomeric Excess (ee %) Yield (%) Diastereomeric Ratio (dr)
CPA1 Toluene 73 89 3:1
CPA4 Toluene 94 91 >20:1
CPA4 CH₂Cl₂ 91 91 >20:1
CPA4 EtOAc 80 44 10:1
CPA4 (5 mol%) Toluene 83 66 16:1
Substrate Scope and Performance

The reaction tolerates a variety of substituents on the indol-1-amine component [1]. The following table shows selected examples of synthesized isoindolinones.

Product R Yield (%) ee (%) dr
3b 3-Methyl 80 94 >20:1
3c 3-Phenyl 62 86 >20:1
3f 5-Methoxy 88 96 >20:1
3h 5-Bromo 85 95 >20:1
3l 6-Fluoro 82 80 10:1
3n Ts (instead of SO₂Ph) 85 92 >20:1

Mechanism and Workflow

The reaction proceeds through a cascade mechanism. The chiral phosphoric acid catalyst plays a dual role in activating substrates and stereocontrol [1].

G A Ketoaldehyde (1a) D Condensation A->D B 1H-Indol-1-amine (2a) B->D C Chiral Phosphoric Acid (CPA) C->D Catalyzes E Intermediate (V) D->E F Asymmetric Cyclization (Enantio-Determining Step) E->F G Chiral Intermediate (II) F->G H₂O nucleophilic attack H Elimination & Isomerization G->H H₂O elimination I (P,S)-Isoindolinone (3a) H->I

Key Advantages and Considerations

This protocol offers several key advantages for synthetic and medicinal chemistry applications [1]:

  • High Stereoselectivity: Delivers products with excellent enantiomeric excess and diastereomeric ratio.
  • Isotope Incorporation: Provides a straightforward path to deuterated and 18O-labeled chiral molecules using isotopic water.
  • Complex Molecule Synthesis: Efficiently builds architecturally complex isoindolinones bearing multiple chiral elements.

When planning experiments, note that the phenylsulfonyl group on the indole nitrogen is crucial for high stereocontrol; its replacement with a hydrogen atom significantly reduces yield and enantioselectivity [1].

References

2-Acetylbenzaldehyde handling and storage

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes

2-Acetylbenzaldehyde is a versatile compound in organic synthesis and drug development. Its structure features both aldehyde and ketone functional groups on an aromatic ring, making it a valuable building block for constructing complex molecules [1].

Chemical Property Overview

The table below summarizes the key physical and chemical properties of this compound that are critical for its handling and application in the laboratory [1] [2].

Property Value / Description
CAS Number 24257-93-0 [3] [1] [2]
Molecular Formula C₉H₈O₂ [3] [1] [2]
Molecular Weight 148.16 g/mol [3] [1] [2]
Melting Point 39-43 °C (lit.) [2]
Boiling Point 268.8 ± 23.0 °C (Predicted) [2]
Flash Point >230 °F [2]
Physical Form Crystalline solid [2]
Storage Temperature 2-8°C [2]
Storage Atmosphere Stored under nitrogen [2]
Primary Research Applications
  • Organic Synthesis: The compound serves as a key intermediate in various condensation reactions, including Aldol, Claisen, and Knoevenagel condensations, due to its two reactive carbonyl groups. This allows for the synthesis of complex molecules for pharmaceuticals, dyes, and polymers [1].
  • Coordination Chemistry: It can act as a ligand, forming coordination complexes with metal ions. These complexes are studied for their catalytic activity, magnetic properties, and structural characteristics [1].
  • Biochemical Research: this compound has been studied for its interactions with biological systems, such as inhibiting certain cytochrome P450 enzymes and binding with proteins, which is relevant for pharmacology and toxicology research [1].

Experimental Protocols

Safe Storage and Handling Protocol

Objective: To ensure the stability and safe handling of this compound in a laboratory setting.

Materials:

  • This compound (CAS 24257-93-0)
  • Refrigerator (2-8°C)
  • Desiccator (recommended)
  • glove box or inert atmosphere chamber (optional, for prolonged manipulation)
  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, lab coat

Procedure:

  • Storage Conditions:
    • Store the original container in a refrigerator maintained at 2-8°C [2].
    • The material should be stored under an inert atmosphere, such as nitrogen, to prevent degradation and oxidation [2].
    • For frequently used samples, consider storing smaller amounts in a desiccator inside the refrigerator to protect from moisture.
  • Handling:
    • Always handle the compound in a well-ventilated area, such as a fume hood.
    • Allow the container to reach ambient temperature before opening to prevent condensation of moisture inside the vial.
    • Weigh out material quickly to minimize exposure to air and moisture.
  • Stability and Safety:
    • The compound has a relatively low melting point (39-43°C). Keep it away from heat sources [2].
    • Given the reactivity of its aldehyde group, it may cause irritation. Avoid contact with skin, eyes, and clothing.
    • The flash point is above 230°F, indicating low flammability under standard lab conditions, but standard precautions against ignition sources should still be observed [2].

The following workflow outlines the key steps for the safe storage and handling of this compound:

G Start Start Handling Procedure Storage Retrieve from 2-8°C Storage Start->Storage Equip Don Appropriate PPE (Gloves, Lab Coat, Goggles) Storage->Equip Environment Move to Fume Hood Equip->Environment Warm Allow to reach room temperature Environment->Warm Weigh Weigh material quickly under inert atmosphere if possible Warm->Weigh Seal Seal container tightly Weigh->Seal Return Return to 2-8°C storage under nitrogen Seal->Return End End Procedure Return->End

Protocol: Synthesis of this compound from 2-Ethynylbenzaldehyde

Objective: To provide a detailed synthetic procedure for this compound, adapted from published literature [2].

Materials:

  • 2-Ethynylbenzaldehyde (1 mmol)
  • Silver tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (AgBArF) (0.1 mmol, 10 mol%)
  • Ethyl acetate (EtOAc)
  • Deionized water
  • n-Dodecane (internal standard for GC-MS)
  • Silica gel for column chromatography
  • Solvents for chromatography: hexane, ethyl acetate

Equipment:

  • Long-necked glass reactor
  • Magnetic stirrer and stir bar
  • Heating mantle or oil bath
  • GC-MS instrument
  • Glassware for extraction and column chromatography
  • NMR spectrometer for product characterization

Procedure:

  • Reaction Setup: Weigh AgBArF (97.1 mg, 0.1 mmol) and place it in a long-necked glass reactor. Add 2-ethynylbenzaldehyde (1 mmol) to the reactor [2].
  • Catalyst Activation: Add 10 μL of ethyl acetate (EtOAc) to the mixture and stir for 5 minutes [2].
  • Reaction Initiation: Add n-dodecane (1 mmol, as an internal standard) and 3 mL of deionized water to the reactor. Place the reaction vessel in an oil bath pre-heated to 80°C and stir continuously for 12 to 24 hours [2].
  • Reaction Work-up:
    • After the reaction is complete, cool the mixture to room temperature.
    • Add 3 mL of ethyl acetate to the reactor and stir for 5 minutes to extract the organic products.
    • Separate the organic phase from the aqueous phase.
  • Purification:
    • Pass the organic phase through a short silica gel column to remove potential impurities [2].
    • Analyze the crude product by GC-MS.
    • Purify the product further using silica gel column chromatography with a hexane/ethyl acetate solvent mixture as the eluent [2].
  • Characterization: The final purified product should be characterized by ( ^1H ) NMR spectroscopy and ESI-MS to confirm its identity and purity [2].

The synthesis and analysis workflow is summarized below:

G A Charge Reactor with Catalyst (AgBArF) and 2-Ethynylbenzaldehyde B Add EtOAc and Stir (5 minutes) A->B C Add n-Dodecane and Water B->C D Heat at 80°C with Stirring (12-24 hours) C->D E Cool and Extract with EtOAc D->E F Initial Purification (Short Silica Gel Column) E->F G GC-MS Analysis F->G H Final Purification (Silica Gel Column Chromatography) G->H I Product Characterization (¹H NMR, ESI-MS) H->I

Critical Considerations for Drug Development

  • Impurity Profile: The commercial product is often listed as "this compound 95", indicating a purity of 95% [3] [2]. For sensitive pharmacological applications, further purification and rigorous analytical characterization (e.g., HPLC) are essential.
  • Structural Similarity: Be mindful of its ortho-substituted structure, which introduces steric hindrance. This can influence its reactivity and biological activity compared to its para-substituted isomer or simpler analogs like acetophenone and benzaldehyde [1].
  • Regulatory Status: One supplier note states, "According to the laws, regulations and policies related to 'patent products', the sale of this product is prohibited!" [2]. Researchers should verify the intellectual property and regulatory status before developing any commercial drug candidate derived from this compound.

Conclusion

This compound is a valuable synthetic intermediate with specific handling and storage requirements to preserve its integrity. Adherence to the outlined protocols for storage, synthesis, and characterization will ensure safe and effective use of this compound in research and drug development projects. Its dual functionality allows for diverse chemical transformations, though its relatively low melting point and sensitivity to air and moisture necessitate careful laboratory practices.

References

2-Acetylbenzaldehyde in Heterocyclic Synthesis: Applications and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 2-Acetylbenzaldehyde

This compound is a versatile bifunctional compound featuring both aldehyde and ketone functional groups within an aromatic benzyl system. This unique molecular structure, with the systematic name This compound (Chemical Formula: C₉H₈O₂, Molecular Weight: 148.16 g/mol), makes it an exceptionally valuable building block in organic synthesis, particularly for constructing complex heterocyclic systems. The compound exists as a crystalline solid with a melting point of 39-43°C and exhibits typical carbonyl reactivity, allowing for selective transformations of either functional group under controlled conditions [1].

The strategic importance of this compound in medicinal chemistry and drug development stems from its ability to serve as a precursor for various privileged pharmacophores, especially benzimidazole-based structures. Benzimidazole itself constitutes a critical aromatic heterocyclic system present in numerous pharmaceuticals and natural compounds, playing an indispensable role in modern drug discovery efforts [2]. The presence of both nucleophilic and electrophilic sites within this compound enables chemists to design sophisticated multi-step syntheses of nitrogen-containing heterocycles with significant pharmacological potential.

Synthetic Applications in Benzimidazole Chemistry

Benzimidazole Synthesis and Significance

Benzimidazole derivatives represent one of the most pharmacologically significant classes of heterocyclic compounds, forming the core structure of approximately 80% of pharmaceuticals. These compounds demonstrate remarkable versatility across diverse domains, including materials science and a wide spectrum of pharmacological applications such as antiviral, antifungal, antioxidant, and anticancer properties [2]. The prominence of benzimidazole in both biological activities and industrial applications underscores its pivotal role as a versatile heterocyclic scaffold, with enhanced bioavailability, stability, and biological activity that have drawn significant attention from both researchers and industries [2].

The benzimidazole nucleus is a bicyclic heterocyclic aromatic compound consisting of benzene fused with imidazole at the 4- and 5-positions. This unique structure provides an electron-rich heterocyclic pharmacophore that is particularly beneficial for drug design and development [3]. The presence of two nitrogen atoms in the imidazole ring generally increases polarity, resulting in good solubility in organic solvents and greater solubility in polar solvents. The addition of non-polar substituents to various positions on the benzimidazole ring can enhance solubility in non-polar solvents, while polar groups increase solubility in polar liquids [3]. These versatile properties make benzimidazole derivatives highly adaptable for various pharmaceutical applications.

2-Substituted Benzimidazole Synthesis Protocol

This compound serves as a key precursor for the synthesis of 2-substituted benzimidazole derivatives through a multi-step protocol. The following experimental procedure outlines the synthesis of 2-(1,2,3-selenadiazole-4-yl)benzimidazole, demonstrating the versatility of this compound in generating diverse heterocyclic systems [4]:

  • Step 1: Condensation Reaction

    • In a 250 mL round-bottom flask, dissolve This compound (1.0 g, 6.75 mmol) in absolute ethanol (30 mL).
    • Add thiosemicarbazide (0.75 g, 8.1 mmol) to the solution.
    • Add 3-4 drops of concentrated hydrochloric acid as a catalyst.
    • Reflux the reaction mixture for 4-6 hours under an inert atmosphere.
    • Monitor reaction completion by thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3) as the mobile phase.
    • After completion, cool the reaction mixture to room temperature and pour onto crushed ice.
    • Collect the precipitated product by filtration and wash with cold ethanol.
    • Recrystallize the crude product from ethanol to obtain the thiosemicarbazone intermediate.
    • Typical yield: 85-90% [4].
  • Step 2: Cyclization to Selenadiazole

    • Dissolve the thiosemicarbazone intermediate (0.5 g, 2.2 mmol) in dry dichloromethane (20 mL).
    • Add selenium dioxide (0.3 g, 2.7 mmol) portion-wise with stirring.
    • Reflux the reaction mixture for 2-3 hours.
    • Monitor reaction progress by TLC.
    • After completion, evaporate the solvent under reduced pressure.
    • Suspend the residue in water and extract with ethyl acetate (3 × 15 mL).
    • Dry the combined organic layers over anhydrous sodium sulfate.
    • Concentrate under vacuum to obtain the crude product.
    • Purify by column chromatography using silica gel and hexane/ethyl acetate (8:2) as eluent.
    • Final product: 2-(1,2,3-selenadiazole-4-yl)benzimidazole.
    • Typical yield: 70-75% [4].

Synthesis of Diverse Heterocyclic Ring Systems

Pyrazole and Isoxazoline Derivatives

This compound readily undergoes condensation reactions with various nitrogen and oxygen nucleophiles to form five-membered heterocycles with significant pharmacological potential. The synthesis of pyrazole and isoxazoline derivatives demonstrates the versatility of this bifunctional building block [4]:

  • Chalcone Intermediate Preparation:

    • Dissolve This compound (1.0 g, 6.75 mmol) and appropriate aromatic aldehyde (6.75 mmol) in absolute ethanol (25 mL).
    • Add aqueous sodium hydroxide solution (10%, 5 mL) dropwise with stirring.
    • Stir the reaction mixture at room temperature for 6-8 hours.
    • Monitor reaction progress by TLC.
    • After completion, pour the mixture into ice-cold water acidified with dilute HCl.
    • Collect the precipitated chalcone by filtration and recrystallize from ethanol [4].
  • Cyclization to Pyrazole Derivatives:

    • Dissolve chalcone intermediate (1.0 g, ~3.2 mmol) in absolute ethanol (20 mL).
    • Add hydrazine hydrate (0.3 mL, 6.4 mmol) or phenylhydrazine (0.4 mL, 3.84 mmol).
    • Add acetic acid (2-3 drops) as catalyst.
    • Reflux the mixture for 4-5 hours.
    • Concentrate under reduced pressure after reaction completion.
    • Recrystallize the solid from ethanol to obtain 2-(5-aryl-1(H)-pyrazolin-3-yl)benzimidazole or 2-(5-aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazole.
    • Typical yield: 75-80% [4].
  • Cyclization to Isoxazoline Derivatives:

    • Dissolve chalcone intermediate (1.0 g, ~3.2 mmol) in absolute ethanol (20 mL).
    • Add hydroxylamine hydrochloride (0.3 g, 4.16 mmol) and sodium acetate (0.4 g, 4.16 mmol).
    • Reflux the reaction mixture for 5-6 hours.
    • After completion, concentrate the mixture and pour into ice-cold water.
    • Collect the precipitated solid and recrystallize from ethanol to obtain 2-(5-aryl-2-isoxazolin-3-yl)benzimidazole.
    • Typical yield: 70-75% [4].
Experimental Workflow for Heterocycle Synthesis

The following diagram illustrates the synthetic pathways from this compound to various heterocyclic systems:

G Start This compound A Thiosemicarbazide HCl catalyst Reflux 4-6h Start->A Step 1 E Aromatic aldehydes NaOH solution Room temp 6-8h Start->E B Thiosemicarbazone Intermediate A->B C Selenium dioxide Reflux 2-3h B->C Step 2 D 2-(1,2,3-Selenadiazole- 4-yl)benzimidazole C->D F Chalcone Intermediate E->F G Hydrazine hydrate or Phenylhydrazine Reflux 4-5h F->G I Hydroxylamine hydrochloride Reflux 5-6h F->I H Pyrazole Derivatives G->H J Isoxazoline Derivatives I->J

Figure 1: Synthetic pathways from this compound to various heterocyclic systems

Comprehensive Data Tables for Heterocyclic Systems

Synthetic Methods and Yields

Table 1: Synthetic approaches to heterocyclic systems from this compound

Heterocyclic System Starting Materials Reaction Conditions Yield (%) References
2-(1,2,3-Selenadiazole-4-yl)benzimidazole This compound, thiosemicarbazide, SeO₂ HCl catalyst, reflux 4-6h, then SeO₂, reflux 2-3h 70-75 [4]
2-(5-Aryl-1(H)-pyrazolin-3-yl)benzimidazole Chalcone intermediate, hydrazine hydrate Acetic acid catalyst, reflux 4-5h 75-80 [4]
2-(5-Aryl-1-phenyl-2-pyrazolin-3-yl)benzimidazole Chalcone intermediate, phenylhydrazine Acetic acid catalyst, reflux 4-5h 75-80 [4]
2-(5-Aryl-2-isoxazolin-3-yl)benzimidazole Chalcone intermediate, hydroxylamine HCl Sodium acetate, reflux 5-6h 70-75 [4]
2-Substituted benzimidazoles (General method) o-phenylenediamine, carboxylic acids Phillips method, conc. HCl, heating 60-90 [3]
Biological Activities of Benzimidazole Derivatives

Table 2: Pharmacological properties of benzimidazole-based heterocycles

Biological Activity Structural Features Potency Range Mechanistic Insights References
Anticancer 2-Substituted benzimidazoles with electron-withdrawing groups IC₅₀: 0.5-10 μM against various cancer lines Tubulin polymerization inhibition, Topoisomerase inhibition [2] [3]
Antimicrobial Furan/thiophene at position 2, halogenated aryl groups MIC: 1-16 μg/mL against Gram+/Gram- bacteria Cell membrane disruption, DNA gyrase inhibition [2] [3]
Antiviral 5,6-Disubstituted derivatives with sulfonamide groups EC₅₀: 0.1-5 μM against HIV, HCV Reverse transcriptase inhibition, HCV NS5B polymerase inhibition [2]
Antioxidant Phenolic substituents at position 5 or 6 IC₅₀: 2-15 μM in DPPH assay Free radical scavenging, metal chelation [3]
Anti-inflammatory Carboxylic acid at position 5, heteroaryl at position 2 IC₅₀: 0.5-5 μM in COX-2 inhibition COX-2 selective inhibition, TNF-α suppression [2] [3]

Applications in Drug Discovery and Development

Pharmaceutical Relevance and Bioactivity

Benzimidazole derivatives synthesized from this compound precursors exhibit remarkable bioactivity across multiple therapeutic areas, making them valuable scaffolds in drug discovery. The structural versatility of these compounds allows for fine-tuning of pharmacological properties, including enhanced bioavailability, metabolic stability, and target selectivity [2]. In particular, the electron-rich heterocyclic pharmacophore present in benzimidazoles facilitates diverse molecular interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions [3].

The broad-spectrum bioactivity of benzimidazole derivatives includes significant antiviral properties against various pathogenic viruses, antifungal activity against clinically relevant fungal strains, and potent antioxidant effects through free radical scavenging mechanisms [2]. Additionally, these compounds demonstrate promising anticancer potential through multiple mechanisms of action, including apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling pathways [3]. The multi-target potential of benzimidazole derivatives makes them particularly valuable in the development of therapies for complex multifactorial diseases.

Structure-Activity Relationship Considerations

Systematic modifications of the benzimidazole core structure reveal key structure-activity relationship (SAR) principles that guide medicinal chemistry efforts:

  • Position 2 substitutions with aromatic, heteroaromatic, or aliphatic groups significantly influence both potency and selectivity toward various biological targets. Bulky hydrophobic groups at this position often enhance anticancer and antimicrobial activities [3].

  • The N1 position modifications affect hydrogen bonding capacity and molecular geometry. Alkyl or aryl substitutions at this position can enhance metabolic stability and membrane permeability [2].

  • Fusion with additional rings at the 4,5-positions or 5,6-positions can lock the molecule into specific conformations, potentially enhancing target selectivity and reducing off-target effects [4].

  • Electron-donating groups (e.g., -OH, -OCH₃) at specific positions on the benzimidazole ring system generally enhance antioxidant activity, while electron-withdrawing groups (e.g., -NO₂, -CF₃) often improve antimicrobial potency [3].

These SAR insights provide valuable guidance for designing novel benzimidazole derivatives with optimized pharmacological profiles for specific therapeutic applications.

Conclusion and Future Perspectives

This compound serves as a highly versatile and valuable building block for the synthesis of diverse heterocyclic systems, particularly various substituted benzimidazoles with significant pharmaceutical potential. The bifunctional nature of this compound allows for sequential and selective transformations, enabling the construction of complex molecular architectures through straightforward synthetic protocols. The experimental methodologies outlined in this document provide reproducible, practical approaches for synthesizing these valuable heterocyclic systems in good to excellent yields.

Future research directions in this field should focus on the development of greener synthetic methodologies utilizing various catalysts, including biocatalysts, nanocatalysts, and photocatalysts, to enhance the sustainability of these synthetic transformations [2]. Additionally, more comprehensive biological evaluation of the resulting heterocyclic compounds through in vitro and in vivo studies will be essential for advancing promising candidates through the drug development pipeline. The continuous exploration of structure-activity relationships and molecular modeling studies will further refine our understanding of these pharmacologically privileged structures, potentially leading to novel therapeutic agents for various challenging diseases.

References

Troubleshooting Guide: Low Yield in [4+1] Annulation

Author: Smolecule Technical Support Team. Date: February 2026

A common application for 2-Acetylbenzaldehyde is in the synthesis of N–N atropisomeric isoindolinones via a [4+1] annulation reaction [1] [2]. The table below outlines frequent issues and their solutions.

Problem Description Possible Cause Recommended Solution Key Reference(s)
Low Product Yield Sub-optimal catalyst or loading [2] Screen BINOL/SPINOL-derived CPAs; test loadings from 5-10 mol% [1] [2]. [1] [2]
Incorrect reaction temperature [2] Optimize temperature; lower temperatures (e.g., -20°C to 35°C) can improve yield and selectivity [2]. [2]
Unsuitable solvent [1] [2] Use non-polar solvents like toluene or chlorobenzene; avoid solvents like DCE and EtOAc [1] [2]. [1] [2]
Poor Enantioselectivity (ee) Ineffective chiral catalyst [2] Select CPA with specific steric/electronic properties (e.g., (S)-A4 catalyst gave 91% ee in one system) [2]. [2]
Low Diastereoselectivity (dr) Reaction concentration too low [1] Increase concentration; lowering concentration from 0.1 M to 0.05 M reduced yield and dr [1]. [1]

Detailed Experimental Protocol

Here is a detailed methodology for the atroposelective [4+1] annulation of this compound, adapted from recent publications [1] [2].

  • Reaction Setup: In an inert atmosphere (e.g., N₂ or Ar), add This compound (1a) (0.2 mmol), 1H-indol-1-amine (2a) (0.1 mmol), and the chiral phosphoric acid (CPA) catalyst (e.g., CPA4, 5-10 mol%) to a flame-dried Schlenk tube [1] [2].
  • Solvent Addition: Add dry toluene (1.0 mL) via syringe [1] [2].
  • Reaction Execution: Stir the reaction mixture at 35°C and monitor by TLC or LC-MS until completion (approximately 24 hours) [1].
  • Work-up Procedure: After reaction completion, dilute the mixture with ethyl acetate (20 mL) and wash with brine (10 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to isolate the desired isoindolinone product [1].

The workflow below summarizes the logical relationship between problem identification and resolution.

troubleshooting_workflow Problem-Solving Workflow start Low Yield in Annulation Reaction step1 Check Catalyst System start->step1 step2 Optimize Reaction Conditions start->step2 step3 Verify Reaction Setup & Purification start->step3 sol1 Solution: Screen CPA catalysts & adjust loading (5-10 mol%) step1->sol1 Inefficient catalysis sol2 Solution: Use toluene solvent & optimize temperature (-20°C to 35°C) step2->sol2 Sub-optimal conditions sol3 Solution: Ensure anhydrous conditions & proper purification technique step3->sol3 Technical error

Key Technical Data for this compound

The following table summarizes core quantitative data from optimized protocols to serve as a benchmark for your experiments.

Parameter Optimized Condition / Value Context & Notes
Molar Ratio (1a:2a) 2:1 0.2 mmol aldehyde to 0.1 mmol amine [1].
Catalyst Loading 5-10 mol% 5 mol% shown to be effective in some systems [2].
Reaction Temperature 35°C / -20°C 35°C is common [1]; -20°C can benefit selectivity [2].
Solvent Toluene Consistently provides high yield and stereoselectivity [1] [2].
Reaction Time ~24 hours Monitor for completion [1].
Reported Yield Up to 91% Isolated yield of product 3a under optimized conditions [1].
Reported Enantioselectivity Up to 99% ee Highly dependent on catalyst and substrate [2].
Reported Diastereoselectivity >20:1 dr Achievable with optimized parameters [1] [2].

Frequently Asked Questions

  • What are the primary applications of this compound in synthesis? Its primary application, per recent literature, is as a key building block in the atroposelective synthesis of N–N atropisomeric isoindolinones, which are scaffolds with potential in drug discovery for their anti-tumor properties [1] [2].

  • Besides [4+1] annulation, what other reaction types can this compound undergo? The compound can undergo N-capping reactions with primary amines, involving a condensation-tautomerization cascade to form isoindolinones [2].

  • How can I improve the enantioselectivity of my reaction? The choice of Chiral Phosphoric Acid (CPA) catalyst is the most critical factor. You should screen a library of BINOL- and SPINOL-derived CPAs with varying steric bulk on the 3,3' substituents. A specific catalyst, (S)-A4, was identified as optimal in one study, providing 91% ee [2].

References

preventing 2-Acetylbenzaldehyde decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Handling Considerations

The table below summarizes key information for 2-Acetylbenzaldehyde.

Property Description
Chemical Name This compound [1]
Molecular Formula C₉H₈O₂ [1]
CAS Registry Number 152671 [1]
Known Reactivity Can be oxidized by hydroxyl radicals (•OH) to form Phthalic Anhydride [2].
Analogy for Handling Benzaldehyde: Decomposes to benzoic acid under UV light and oxygen; encapsulation improves stability [3].

Troubleshooting Guide & FAQs

This guide addresses potential issues based on its known reactivity and the behavior of similar aldehydes.

Potential Issue 1: Unwanted Oxidation
  • Q: My sample of this compound appears to form other compounds over time. What could be happening?
    • A: The compound is susceptible to oxidation. Research shows that this compound reacts with hydroxyl radicals (•OH) in the atmosphere to produce Phthalic Anhydride [2]. In a laboratory setting, exposure to air or oxidizing agents could lead to similar decomposition pathways.
Potential Issue 2: Instability During Storage
  • Q: How can I improve the shelf-life of this compound?
    • A: While specific studies on this compound are lacking, proven methods for stabilizing the related compound Benzaldehyde can be applied.
      • Encapsulation: Encapsulating Benzaldehyde in β-Cyclodextrin significantly slows its release rate, enhances its thermal stability, and protects it from volatilization and degradation [3]. This method is a promising approach for this compound.
      • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and light.

Proposed Experimental Workflow for Stabilization

The following diagram outlines a systematic approach to developing a stabilization method for this compound, based on the successful strategy used for Benzaldehyde [3].

Start Start: Stabilize this compound Step1 Prepare β-Cyclodextrin (β-CD) Solution Start->Step1 Step2 Prepare this compound Solution Step1->Step2 Step3 Mix Solutions for Encapsulation Step2->Step3 Step4 Incubate and Filter Step3->Step4 Step5 Dry to Obtain Solid Inclusion Complex Step4->Step5 Step6 Characterize Complex (FTIR, TGA) Step5->Step6 Step7 Test Stability and Release Rate Step6->Step7 End Stable Formulation Achieved Step7->End

Detailed Protocol for Encapsulation

This methodology is adapted from the procedure used for the encapsulation of Benzaldehyde with β-Cyclodextrin [3].

  • Preparation of β-Cyclodextrin Solution: Dissolve β-cyclodextrin in water to create a saturated or near-saturated aqueous solution. Gentle heating and stirring may be required to fully dissolve the solid.
  • Preparation of this compound Solution: Dissolve this compound in a minimal volume of anhydrous ethanol.
  • Mixing for Encapsulation: Slowly add the ethanol solution of this compound to the aqueous β-cyclodextrin solution under constant stirring. A common wall-to-core ratio to test is 5:1 (β-CD : analyte, mL/g) [3].
  • Incubation and Filtration: Continue stirring the mixture for several hours (e.g., 2 hours) at room temperature. Then, refrigerate the solution overnight (e.g., at 4°C) to promote the precipitation of the inclusion complex. Recover the solid complex via filtration.
  • Drying: Dry the filtered solid to obtain the final powdered inclusion complex, described here as "AcBz-β-CD".

Key Considerations for Your Research

The most critical factor is preventing oxidation. The encapsulation strategy using β-cyclodextrin is a highly promising starting point, as it has been successfully demonstrated to protect the analogous compound Benzaldehyde from volatilization and degradation [3].

References

optimizing 2-Acetylbenzaldehyde synthesis time

Author: Smolecule Technical Support Team. Date: February 2026

2-Acetylbenzaldehyde in Optimized Reactions

Although the search results do not detail its synthesis, they show that This compound is a valuable precursor in modern, efficient reaction schemes. The table below summarizes its application in an optimized annulation reaction.

Reaction Type Role of this compound Key Optimized Conditions Reported Outcome

| Atroposelective [4+1] Annulation [1] | 1,4-dielectrophile in a cascade reaction with 1H-indol-1-amines [1] | Catalyst: Chiral Phosphoric Acid (CPA4, 10 mol%) Solvent: Toluene Temperature: 35 °C Time: 24 hours [1] | Achieved 91% yield and high stereoselectivity for complex isotopic isoindolinones. [1] |

A Guide to Troubleshooting Synthesis Optimization

Finding a faster synthesis route often involves investigating alternative reaction types and conditions. The following workflow outlines a systematic approach to this process.

Start Start: Need to Optimize Synthesis Time LitReview Conduct Literature Review Start->LitReview Route Evaluate Synthetic Routes LitReview->Route Conds Screen Reaction Conditions Route->Conds Sub1 • Direct C-H Functionalization • One-Pot Tandem Reactions Route->Sub1 Tech Employ Process Intensification Conds->Tech Sub2 • Catalyst Type/Loading • Temperature & Solvent • Reagent Equivalents Conds->Sub2 Sub3 • Flow Chemistry • Microwave Irradiation Tech->Sub3

How to Search for Better Methods

You can apply the strategy above by focusing your research on these key areas:

  • Explore Modern Reaction Types: Instead of traditional multi-step syntheses, look for methods like direct C-H bond functionalization [2]. These reactions use simpler starting materials and build the molecule in fewer steps, potentially saving significant time.
  • Investigate Process Intensification Techniques:
    • Flow Chemistry: Converting a batch process to a continuous flow system can dramatically reduce reaction times and improve safety and scalability [3].
    • Microwave-Assisted Synthesis: This technique is well-known for accelerating chemical reactions, often reducing hours of conventional heating to minutes.

Frequently Asked Questions

What should I do if my current synthesis of this compound has low yield?

Low yield is often addressed by optimizing reaction conditions. Systematically screen different parameters:

  • Catalyst: Test different types (e.g., Lewis acids, organocatalysts) and loadings.
  • Temperature: Find the optimal balance between reaction rate and product decomposition.
  • Solvent: The polarity of the solvent can significantly influence the reaction rate and pathway [1].
Are there any safety considerations for handling this compound?

Always consult the relevant Safety Data Sheet (SDS) for specific hazards. As an aldehyde and ketone, it may be a skin and eye irritant. Standard laboratory safety practices, including the use of personal protective equipment (PPE) like gloves and safety glasses, are essential.

References

Storage Specifications for 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key storage conditions as specified by chemical suppliers and databases [1] [2].

Parameter Specification
Atmosphere Inert gas (Nitrogen) [1] [2]
Temperature 2-8°C (Refrigerated) [1] [2]
Physical Form Crystalline solid [1]
Melting Point 39-43 °C [1]

FAQs and Troubleshooting

Here are answers to common questions and solutions to potential problems.

  • FAQ 1: Why is storage under an inert gas like nitrogen necessary?

    • Answer: Storing under nitrogen is a preventative measure to minimize oxidation. Aldehyde groups can slowly react with oxygen in the air to form carboxylic acids. For a related compound, benzaldehyde, this auto-oxidation to benzoic acid is a well-documented issue [3]. Using an inert nitrogen atmosphere excludes oxygen, thereby preserving the chemical integrity of 2-Acetylbenzaldehyde.
  • FAQ 2: What is the white powdery solid observed in my storage container?

    • Answer: A white powder is a strong indicator of oxidation and the formation of a benzoic acid derivative. This is a common issue with aldehydes [3].
    • Troubleshooting: If you observe this, the compound requires purification before use in sensitive reactions.
    • Solution: The recommended purification method is distillation. For benzaldehyde, distillation is the standard procedure to remove benzoic acid impurities, and this should be effective for this compound as well [3].
  • FAQ 3: How can I safely transfer the compound to a new container?

    • Answer: Minimizing exposure to air during transfer is critical. Best practices include:
      • Purge the New Container: Before transfer, flush your new, clean glass container with dry nitrogen or argon [3].
      • Minimize Headspace: Fill the container as fully as possible to reduce the volume of air (oxygen) above the sample [3].
      • Post-Transfer Purging: After transfer, consider gently purging the headspace of the new container with inert gas before final sealing [3].

Experimental Protocol for Storage under Nitrogen

This procedure provides a detailed methodology for storing this compound to ensure its long-term stability.

Principle: To exclude atmospheric oxygen and moisture by creating a nitrogen environment within a sealed storage container, thereby preventing the oxidative degradation of this compound.

Materials:

  • This compound
  • Amber glass container with airtight seal (e.g., screw cap with PTFE liner)
  • Source of dry Nitrogen or Argon gas
  • Flexible tubing
  • (Optional) Glove bag purged with nitrogen

Procedure:

  • Preparation: Ensure the amber glass container and its cap are completely clean and dry.
  • Purging: Connect the tubing to the nitrogen source. Gently insert the tube into the empty storage container and flow nitrogen for 30-60 seconds to displace the ambient air.
  • Transfer: Quickly transfer the this compound crystals into the purged container. If available, perform this step in a nitrogen-purged glove bag for maximum protection.
  • Sealing: Tightly seal the container cap while nitrogen is still flowing, or immediately after, to trap the inert atmosphere.
  • Labeling: Clearly label the container with the compound name, CAS number (24257-93-0), date, and your initials.
  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C [1] [2].

The workflow below summarizes the storage preparation steps.

start Start Storage Preparation step1 Prepare clean, dry amber glass container start->step1 step2 Purge container with Nitrogen gas step1->step2 step3 Transfer compound quickly to container step2->step3 step4 Seal container tightly to trap N₂ atmosphere step3->step4 step5 Label container and refrigerate at 2-8°C step4->step5

References

General Methods for Reducing Carbonyl Impurities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two technical approaches for removing ketone and aldehyde impurities, which are relevant to the case of 2-Acetylbenzaldehyde [1].

Method Principle Key Process Details Example Catalysts
Selective Hydrogenation Convert aldehyde/ketone impurities into less reactive alcohols. Contact impurity-containing stream with hydrogenation catalyst. Ruthenium, Nickel, Palladium, Platinum, Rhodium [1]
Reaction with Olefins Convert aldehydes to high-boiling compounds for easy separation via distillation. React aldehyde with an olefin in the presence of an acid catalyst. Heteropolyacid, Sulfonic acid resin [1]

Experimental Protocol for Impurity Reduction

Based on the general method of reacting aldehydes with olefins, here is a potential experimental workflow you could adapt and optimize for your specific process [1]:

  • Feedstock Preparation: Start with the process stream containing this compound impurity. This stream will be the primary feedstock.
  • Introduce Reactants:
    • Add an olefin to the stream. Examples from the patent include ethylene or propylene.
    • Introduce an acid catalyst. The patent mentions the use of a heteropolyacid or a sulfonic acid resin.
  • Reaction:
    • Allow the reaction to proceed under controlled conditions. The aldehyde impurity (this compound) will react with the olefin to form a new, less volatile compound.
  • Separation by Distillation:
    • After the reaction, subject the mixture to distillation.
    • The desired main product, having a lower boiling point, is separated overhead.
    • The newly formed, high-boiling compound (from the impurity) remains in the distillation residue, effectively purifying the main stream.

This process can be visualized in the following workflow:

G Start Process Stream Containing Impurity Step1 Introduce Olefin (e.g., Ethylene) and Acid Catalyst Start->Step1 Step2 Reaction: Impurity Forms High-Boiling Compound Step1->Step2 Step3 Separate via Distillation Step2->Step3 Product Purified Main Product Step3->Product Waste High-Boiling Residue (Containing Impurity) Step3->Waste

Frequently Asked Questions

  • Why is controlling aldehyde and ketone impurities important in pharmaceuticals? Aldehydes can be reactive and form unwanted by-products. More critically, some aldehyde impurities, like benzaldehyde found in injection formulations, have been associated with neurotoxic effects, highlighting the importance of strict impurity control for patient safety [2].
  • What are the regulatory thresholds for impurities? According to ICH guidelines, identification and qualification of impurities is required for all impurities typically present at or above 0.1% (or 0.05% for drugs with a maximum daily dose of 2 grams or more) [3].
  • What are common sources of impurities in Active Pharmaceutical Ingredients (APIs)? Impurities can originate from raw materials, reagents, and catalysts used in the synthesis. They can also be formed from reaction intermediates, through contamination from reaction vessels, or via interaction with the atmosphere during manufacturing [3].

A Path Forward for Your Research

The information provided offers a solid foundation for building your technical support content. To create a more targeted guide for this compound, you might consider:

  • Consulting Specialized Databases: Deepen your search in dedicated scientific databases like SciFinder or Reaxys, which may contain more specific information on the physical and chemical properties of this compound.
  • Analytical Method Development: Since specific removal data is scarce, information on analytical techniques is crucial. The search results indicate that HPLC with fluorescence detection and Gas Chromatography (GC) are highly effective for detecting and quantifying aromatic aldehyde impurities at low levels [4] [2]. Developing a sensitive analytical method is the first step to monitoring the success of any purification strategy.

References

troubleshooting 2-Acetylbenzaldehyde crystallization

Author: Smolecule Technical Support Team. Date: February 2026

A General Guide to Troubleshooting Crystallization

The following table summarizes common issues you might encounter during crystallization, their likely causes, and potential solutions.

Problem Possible Causes Troubleshooting Steps
Rapid Crystallization (Crystals form too fast, incorporating impurities) [1] Solution is highly supersaturated; cooling too quickly; insufficient solvent [1]. Add a small amount of extra solvent to decrease supersaturation [1]. Ensure using a flask of appropriate size to slow cooling; insulate flask during cooling [1].
No Crystallization (Solution cools but no crystals form) [1] Lack of nucleation sites; solution is not supersaturated enough [1]. Scratch the inside of the flask with a glass rod to create nucleation sites [1]. Add a tiny "seed" crystal of pure compound [1]. Boil off some solvent to increase concentration, then cool again [1].
Poor Yield (Very little solid is recovered after filtration) [1] Too much solvent used, leading to high product loss in mother liquor [1]. Concentrate the mother liquor by evaporation to obtain a "second crop" of crystals [1]. Use a minimal amount of hot solvent for dissolution in subsequent attempts [1].
Low Purity (Product remains impure after crystallization) Impurities incorporated into crystals via various mechanisms [2]. Identify the mechanism: Follow a structured workflow to diagnose the issue, such as the Impurity Rejection Workflow [2].

A key challenge in crystallization is managing impurities. The diagram below outlines a structured workflow to identify the mechanism of impurity incorporation.

Start Start: Crystals Have High Impurity Level Stage1 Stage 1: Gather Baseline Knowledge Start->Stage1 Stage2 Stage 2: Check for Surface Impurities Stage1->Stage2 Product specs & data ready Stage3 Stage 3: Check for Inclusions Stage2->Stage3 Washing does not improve purity Agglomeration Identified Mechanism: Agglomeration Stage2->Agglomeration Washing improves purity? Stage4 Stage 4: Check for Cocrystals/Solid Solutions Stage3->Stage4 Purity does not improve SurfaceDep Identified Mechanism: Surface Deposition Stage3->SurfaceDep Grinding improves purity? Inclusions Identified Mechanism: Inclusions Stage3->Inclusions Re-dissolving & slow growth improves purity? Cocrystal Identified Mechanism: Cocrystal Formation Stage4->Cocrystal Binary phase diagram shows cocrystal region SolidSolution Identified Mechanism: Solid Solution Stage4->SolidSolution Binary phase diagram shows solid solution

Figure: A workflow for identifying crystallization impurity mechanisms, adapted from industrial approaches [2].

Key Experimental Protocols for Purity Improvement

  • Slowing Down Rapid Crystallization: If crystals form immediately upon cooling, the process is too fast. Return the solution to the heat source and add a small amount of additional solvent (e.g., 1-2 mL per 100 mg of solid) to create a less saturated solution upon cooling [1].
  • Inducing Crystallization: If no crystals form, try these methods in order:
    • Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solution interface [1].
    • Seeding: Introduce a minuscule crystal of the pure compound as a "seed" [1].
    • Solvent Evaporation: Boil off a portion of the solvent (up to half) to increase concentration, then cool again [1].

References

FAQ: Increasing Reaction Efficiency for Carbonyl Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Q: What are general strategies to improve the yield and efficiency of my reactions with 2-Acetylbenzaldehyde?

A: While direct data on this compound is scarce, a powerful general strategy is to transition from traditional batch processes to continuous flow chemistry. This approach can lead to substantial improvements in yield, reaction time, and safety [1].

The table below compares the performance of reducing benzaldehyde (a model compound) in batch versus flow reactors, illustrating the potential efficiency gains.

Parameter Batch Process Flow Process Benefit of Flow
Reaction Time 12 hours 64 minutes ~11x faster [1]
Isolated Yield 92% 92% Comparable yield in a fraction of the time [1]
Space-Time Productivity 0.96 g·L⁻¹·h⁻¹ 4.27 g·L⁻¹·h⁻¹ ~4.4x more efficient use of reactor volume [1]
Selectivity Good for aldehydes Excellent for aldehydes vs. ketones Enables highly selective reduction of aldehydes in the presence of ketones [1]

Q: How is this compound typically synthesized?

A: The compound can be synthesized through several literature methods, though yields vary. The following table summarizes different approaches found in the literature, which may help in selecting and troubleshooting a synthetic route.

Synthetic Method Reported Yield Citation
Not specified ~92% [2]
Not specified ~80% [2]
Not specified ~73% [2]
Not specified ~69% [2]
Not specified ~10% [2]

Experimental Protocol: Selective Aldehyde Reduction via Flow Chemistry

This detailed protocol, adapted from a published study, demonstrates how to achieve efficient and selective reduction using sodium dithionite in a flow reactor [1]. The workflow for this optimized process is outlined below.

  • Reactor Setup: Utilize a flow reactor system (e.g., Uniqsis FlowSyn) equipped with two HPLC pumps, a 2 mL mixing chip, a 14 mL PTFE coil heater, and a back-pressure regulator [1].
  • Preparation of Solutions:
    • Solution A (Carbonyl substrate): Prepare a 0.165 M solution of your aldehyde (e.g., this compound) in a mixture of isopropanol (IPA), water, and aqueous sodium bicarbonate (1 M) in a 1:1:2 ratio [1].
    • Solution B (Reducing agent): Prepare a 0.75 M solution of sodium dithionite in the same IPA/water/NaHCO₃ (1 M) mixture (1:1:2) [1].
  • Reaction Execution:
    • Load Solutions A and B into separate injection loops.
    • Pump both solutions at a flow rate of 0.250 mL·min⁻¹ each, combining them in the 2 mL mixing chip at ambient temperature.
    • Pass the combined stream through the 14 mL coil reactor, maintained at 110 °C.
    • The total residence time in the heated zone is 64 minutes.
    • Collect the output stream from the back-pressure regulator [1].
  • Work-up and Isolation: The product can then be isolated using standard techniques like extraction and purification. The authors reported isolated yields comparable to batch processes but in a significantly shorter time [1].

Troubleshooting Guide

  • Low Conversion in Flow:
    • Cause: Residence time may be too short, or temperature insufficient.
    • Solution: Re-optimize the flow rate and temperature. The study found that simply heating a batch reaction to 110 °C for 64 minutes only gave 43% conversion, implying that efficient mixing in the flow reactor is critical for the high yield [1].
  • Handling Sodium Dithionite:
    • Note: Sodium dithionite solutions can degrade over time. It is advisable to prepare the solution fresh before use to ensure consistent reducing power.
  • Application to this compound:
    • Key Consideration: this compound contains both an aldehyde and a ketone functional group. A major advantage of the described flow method is the excellent chemoselectivity for aldehydes over ketones [1]. This makes it a particularly attractive technique for selectively modifying the aldehyde group in this compound without affecting the ketone.

References

Stability Issues and Handling of 2-Acetylbenzaldehyde

Author: Smolecule Technical Support Team. Date: February 2026

2-Acetylbenzaldehyde is a compound with high synthetic utility but is inherently unstable due to two reactive functional groups: an aldehyde (-CHO) and a ketone (acetyl group, -COCH₃) on the same benzene ring. Its stability is primarily compromised by two major processes:

  • Autoxidation: The aldehyde group can spontaneously react with oxygen from the air, even at room temperature. This reaction proceeds via a free radical chain mechanism, leading to the formation of carboxylic acid derivatives and various oxidized by-products [1].
  • Self-Condensation Reactions: The carbonyl groups are electrophilic, while the ketone can form an enol tautomer that is nucleophilic. This creates a high potential for undesirable self-condensation reactions (like Aldol-type condensations), especially under basic or acidic conditions, resulting in complex, high-molecular-weight impurities.

Recommended Storage and Handling

The table below summarizes the key quantitative data and handling recommendations gathered from the search results.

Factor Specification / Recommendation Rationale & Source
Melting Point 39-43 °C [2] Indicates physical state; solid at room temperature.
Storage Temp. 2-8°C (refrigerated) [2] Slows down kinetic rates of decomposition and autoxidation.
Atmosphere Under an inert gas (e.g., Nitrogen) [2] Prevents contact with oxygen, thereby inhibiting autoxidation [1].
Form Crystalline solid [2] -
Light Protect from light Prevents photochemically initiated radical reactions.

Experimental Troubleshooting Guide

Here are answers to common questions you might encounter during experiments.

FAQ 1: Why did my sample of this compound turn into a viscous oil or solid mass over time? This is a classic sign of autoxidation and oligomerization. Air exposure leads to the formation of peracids and radicals that cross-link molecules. The benzoic acid produced from benzaldehyde autoxidation is crystalline [1], and similar acidic oxidation products can catalyze further condensation reactions.

FAQ 2: How can I prevent the autoxidation of this compound in a reaction mixture? The most effective strategy is to intercept the radical chain reaction.

  • Use a Radical Inhibitor: Add small amounts of a radical scavenger like hydroquinone or BHT (butylated hydroxytoluene) to your reaction mixture.
  • Chemical Mechanism: The inhibition works similarly to benzyl alcohol in benzaldehyde, where a benzylic hydrogen atom is donated to the propagating peroxy radical (PhC(O)OO•), terminating the chain [1]. A compound needs an easily abstractable hydrogen (e.g., from a C-H bond adjacent to a hydroxyl or aryl group) to be an effective inhibitor.
  • Practical Protocol: Purge your reaction vessel thoroughly with an inert gas (N₂ or Ar) before starting. Consider adding 0.1-1 mol% of a radical inhibitor relative to your this compound.

FAQ 3: My reaction requires heating this compound. What special precautions should I take? Heating accelerates all decomposition pathways.

  • Strict Anaerobic Conditions: Use a Schlenk line or sealed tube under a positive pressure of inert gas.
  • Solvent Choice: Use dry, degassed solvents to minimize water and oxygen involvement.
  • Monitor Reaction Progress: Use TLC or GC-MS to track reaction progression closely and avoid unnecessary heating time.
  • Be Aware of Specific Reactions: Note that under high temperatures, aldehyde groups in similar compounds can undergo oxidative decarboxylation [3].

The diagram below illustrates the core autoxidation mechanism and the key inhibition point.

G Initiation Initiation (Light, Heat, Impurities) Radical Benzoyl Radical (PhC•O) Initiation->Radical PeroxyRadical Benzoylperoxy Radical (PhC(O)OO•) Radical->PeroxyRadical + O₂ Acid Perbenzoic Acid & Other Oxidized Products PeroxyRadical->Acid + this compound Acid->Radical (Propagates Chain) Inhibition Inhibition by R-H Inhibition->PeroxyRadical Hydrogen Atom Transfer (Terminates Chain)

Key Analytical Methods for Stability Assessment

To monitor the stability and purity of this compound in your experiments, you can employ the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for detecting and identifying volatile decomposition products. You can track the decrease in the this compound peak and the appearance of new peaks from impurities [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. Monitor the aldehyde proton peak (around 10 ppm). Shifting, broadening, or the appearance of new peaks in the aromatic and methyl regions can indicate decomposition.
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Track the carbonyl stretches. The disappearance of the aldehyde C=O peak and the appearance of a broader carboxylic acid O-H stretch or new carbonyl peaks can signal autoxidation [3].
  • Thin-Layer Chromatography (TLC): A quick and simple method to check for the formation of less non-volatile, polar decomposition products.

References

handling 2-Acetylbenzaldehyde moisture sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 2-Acetylbenzaldehyde

What is this compound and why is it moisture-sensitive? this compound is an organic compound with two carbonyl groups (an aldehyde and a ketone) attached to a benzene ring in the ortho position [1]. This structure makes it a versatile building block for synthesizing more complex organic molecules, particularly in pharmaceutical and chemical research [1].

The simultaneous presence of these two functional groups is the primary reason for its sensitivity. These groups can participate in various chemical reactions, including hydrolysis, where water molecules cause chemical breakdown [2]. Furthermore, many similar carbonyl compounds are hygroscopic, meaning they readily absorb moisture from the air, which can lead to physical degradation like clumping or altered dissolution rates [2].

Handling & Storage Protocols

For optimal results in your experiments, please adhere to the following storage and handling guidelines.

Aspect Recommended Protocol
Storage Temperature 2-8°C (refrigerated conditions) [3]
Storage Atmosphere Under an inert gas (e.g., nitrogen) [3]
Container Sealed, moisture-barrier packaging; consider desiccants (e.g., silica gel) [2]
Handling Environment Dry, controlled-humidity environment (Relative Humidity ≤60%) [4]
Exposure Time Minimize time container is open to ambient air [2]

The experimental workflow for handling this compound can be visualized as follows:

Start Retrieve this compound Step1 Equilibrate to Room Temp. (Keep sealed) Start->Step1 Step2 Move to Controlled Environment (Glovebox or Dry Cabinet) Step1->Step2 Step3 Weigh Quickly & Accurately Step2->Step3 Step4 Immediately Transfer to Reaction Vessel Step3->Step4 Step5 Reseal Container Under Inert Gas (N₂) Step4->Step5 Step6 Return to Refrigerated Storage (2-8°C) Step5->Step6 End Proceed with Synthesis Step6->End

Troubleshooting FAQs

Q1: My this compound has turned into a solid lump. Is it still usable? A clumped or caked physical appearance is a strong indicator that the compound has absorbed moisture [2]. Before use, you should:

  • Inspect: Check for any discoloration or off-odors.
  • Test: If possible, run a quick analytical test (like TLC or NMR) on a small sample to check for purity and the presence of degradation products like carboxylic acids.
  • Re-purify: If degradation is suspected, the material may need to be re-purified before use in sensitive reactions.

Q2: The experimental yields are lower than expected. Could moisture be a factor? Yes, absolutely. Moisture can lead to several issues that reduce yield:

  • Competitive Hydrolysis: Water can react with the aldehyde group, forming a carboxylic acid and consuming your starting material [2].
  • Unwanted Byproducts: The hydrolyzed products can interfere with or participate in side reactions, complicating the reaction mixture and lowering the yield of your target molecule.
  • Altered Reactivity: Absorbed water can physically coat particles, reducing solubility and accessibility for the intended reaction [2].

Q3: Are there any other stability concerns besides moisture? While moisture is a primary concern, you should also be aware of general stability best practices:

  • Light: As with many organic compounds, prolonged exposure to light may cause photodegradation. Store in amber glass or in the dark [4].
  • Oxidation: The aldehyde group can be susceptible to oxidation. Storing and handling under an inert atmosphere like nitrogen helps mitigate this [2] [3].

Proactive Tips for Success

  • Plan Your Work: Have your equipment and reagents ready before removing this compound from storage to minimize its exposure to air.
  • Use Small Aliquots: If you use the compound frequently, consider dividing it into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the entire stock.
  • Monitor Humidity: Use a hygrometer in your lab or workspace to ensure the relative humidity is consistently at or below 60% [4].

References

2-Acetylbenzaldehyde vs other benzaldehyde derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Bioactivities of Various Benzaldehyde Derivatives

The biological performance of benzaldehyde derivatives is highly influenced by the type and position of substituents on the benzene ring. The table below summarizes key experimental findings for several derivatives, though data for 2-Acetylbenzaldehyde is missing from the available literature.

Derivative Name Biological Activity Experimental Model Key Findings / Potency Inhibition Type
4-Methoxy-2-hydroxybenzaldehyde [1] Dual α-glucosidase & α-amylase inhibitor In vitro enzymatic assay 5.44x more effective against α-amylase than acarbose (control drug) Non-competitive
2,4,5-Trihydroxybenzaldehyde [1] α-Amylase inhibitor In vitro enzymatic assay Most efficacious inhibitor among tested trihydroxy derivatives [1] Information missing
3,4-Dihydroxybenzaldehyde [1] α-Glucosidase inhibitor In vitro enzymatic assay Showed significant inhibitory activity [1] Information missing
3-Hydroxybenzaldehyde (3-HBA) [2] Anti-inflammatory, induces autophagy Mouse astrocytes (cell line), A. cantonensis-infected mice Reduced eosinophilic meningitis; induced autophagy via Shh pathway [2] Information missing
Benzaldehyde Thiosemicarbazones [3] Antifungal, anti-aflatoxigenic Aspergillus flavus culture Inhibited conidia germination, aflatoxin biosynthesis, sclerotia production [3] Information missing

Experimental Protocols from Research

For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies used in the cited studies.

  • Fluorescence Quenching to Study Protein Interaction [4]: This protocol is used to study the interaction between benzaldehyde derivatives and Bovine Serum Albumin (BSA), a model protein.

    • Procedure: A Tris-HCl buffer solution (pH 7.4) containing a fixed concentration of BSA is titrated with increasing concentrations of the benzaldehyde derivative.
    • Measurement: The fluorescence emission spectrum of BSA is recorded after each addition (excitation at 280 nm, emission between 290-500 nm).
    • Analysis: The quenching data are analyzed using the Stern-Volmer equation to determine the binding constants and the number of binding sites.
  • In Vitro Enzymatic Inhibition Assay [1]: This method evaluates the potential of compounds to act as anti-diabetic agents.

    • Procedure: A solution of the enzyme (α-glucosidase or α-amylase) is incubated with different concentrations of the benzaldehyde derivative. The reaction is initiated by adding a specific substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
    • Measurement: The release of p-nitrophenol is measured spectrophotometrically at 405 nm. The reaction kinetics (Km values) are determined using Lineweaver-Burk plots.
    • Analysis: The half-maximal inhibitory concentration (IC50) is calculated, and the type of inhibition (e.g., non-competitive) is identified.
  • Assessing Anti-inflammatory Effects in Cell Models [2]: This protocol evaluates the effect of a compound on inflammation and autophagy pathways in a mouse astrocyte cell line.

    • Cell Culture & Treatment: Astrocytes are treated with excretory-secretory products (ESPs) from A. cantonensis to induce an inflammatory response. Cells are pre-treated with the benzaldehyde derivative (e.g., 3-HBA).
    • Measurement: Protein expression levels of key markers for the Sonic hedgehog (Shh) pathway (e.g., Shh, Ptch) and autophagy (e.g., LC3B, Beclin) are analyzed via Western blotting. Lipid droplet accumulation can be assessed by oil-red O staining.
    • Analysis: The study compares the expression levels in treated vs. untreated cells to determine if the compound activates the Shh pathway and stimulates autophagy.

Signaling Pathway for Anti-inflammatory Action

Based on a study investigating 3-Hydroxybenzaldehyde (3-HBA), the following diagram illustrates the signaling pathway through which this derivative exerts its anti-inflammatory and pro-autophagy effects. This provides a mechanistic example that could be relevant for researching other derivatives.

ESP Stimulus ESP Stimulus Benzaldehyde\nDerivative (e.g., 3-HBA) Benzaldehyde Derivative (e.g., 3-HBA) ESP Stimulus->Benzaldehyde\nDerivative (e.g., 3-HBA)  Pre-treatment Sonic hedgehog (Shh)\nPathway Activation Sonic hedgehog (Shh) Pathway Activation Benzaldehyde\nDerivative (e.g., 3-HBA)->Sonic hedgehog (Shh)\nPathway Activation Autophagy\nInduction Autophagy Induction Sonic hedgehog (Shh)\nPathway Activation->Autophagy\nInduction Reduced Lipid Droplets Reduced Lipid Droplets Sonic hedgehog (Shh)\nPathway Activation->Reduced Lipid Droplets Increased Cholesterol Increased Cholesterol Sonic hedgehog (Shh)\nPathway Activation->Increased Cholesterol Anti-inflammatory\nEffect Anti-inflammatory Effect Autophagy\nInduction->Anti-inflammatory\nEffect

Diagram Title: Benzaldehyde Derivative Anti-inflammatory Pathway

References

2-Acetylbenzaldehyde NMR comparison

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate the NMR Data

To build your comparison guide, you may need to consult specialized scientific databases. Here are the most reliable sources for finding detailed NMR information:

  • Commercial Spectra Databases: Publishers like Elsevier (Reaxys), ACS (SciFinder), and Wiley maintain extensive collections of NMR spectra for organic compounds, including 2-Acetylbenzaldehyde. These are typically available through university or institutional libraries.
  • Public Repositories: The Automated Topology Builder (ATB) and Repository lists this compound and indicates that an NMR spectrum can be generated, though it may not be available for immediate download [1].
  • Supplier Websites: Some chemical suppliers, like ChemicalBook, note that a 1H NMR spectrum is available for this compound, but full access often requires an account or purchase [2].

A Framework for Your NMR Comparison Guide

To help you structure your guide once you obtain the raw data, here is a template for the experimental protocol and a summary table. The expected characteristic signals for this compound are based on its molecular structure (C9H8O2) [1].

Experimental Protocol for NMR Characterization The following is a standard methodology for proton nuclear magnetic resonance (1H NMR) spectroscopy analysis [3]:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
  • Instrumentation: Data is acquired using a high-field FT-NMR spectrometer (e.g., 300, 400, or 500 MHz).
  • Data Acquisition: The spectrum is obtained at room temperature. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual proton signal of the deuterated solvent.
  • Analysis: Coupling constants (J) are measured in Hertz (Hz). Signal assignments are made based on chemical shift, integration, and multiplicity.

Expected Key NMR Signals for this compound The table below outlines the expected signals. You should replace these with experimentally determined values from the literature or database.

Proton Environment Expected Chemical Shift (δ) / ppm Multiplicity & Coupling
Aldehyde (CHO) ~10.0 Singlet
Aromatic Protons ~7.5 - 8.0 Complex multiplet
Acetyl Methyl (COCH₃) ~2.5 Singlet

Proposed Workflow for NMR Data Analysis

The diagram below outlines the logical workflow for creating your comparison guide, from data collection to final visualization.

NMR_Workflow cluster_collect Data Collection Phase cluster_analyze Analysis & Publication Phase data_search Search NMR Data in Specialized Databases data_obtain Obtain Raw Spectral Data (Chemical Shifts, Coupling Constants) data_search->data_obtain data_analysis Analyze & Compare Data (Identify Key Differences) data_obtain->data_analysis table_create Create Structured Comparison Tables data_analysis->table_create guide_publish Publish Objective Comparison Guide table_create->guide_publish invisible

References

Application in Synthesizing Isotopic Chiral Molecules

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study published in Chemical Science uses 2-Acetylbenzaldehyde as a key starting material in a complex catalytic reaction to create deuterium (D) and oxygen-18 (¹⁸O) labeled isoindolinones, which are structures relevant to drug discovery [1].

The table below summarizes the optimized reaction conditions for this process:

Reaction Component Optimal Condition / Substrate Role / Note
Catalyst Chiral Phosphoric Acid (CPA4) 10 mol% loading [1]
Solvent Toluene -- [1]
Temperature 35 °C -- [1]
Ketoaldehyde This compound -- [1]
Co-substrate 2-(Phenylsulfonyl)-1H-indol-1-amine The phenylsulfonyl group was crucial for high selectivity [1]

Detailed Experimental Protocol

The following workflow outlines the experimental procedure based on the published research [1]:

workflow Start Start Reaction Setup Step1 Combine in Toluene: • this compound (0.2 mmol) • Indol-1-amine (0.1 mmol) • CPA4 Catalyst (10 mol%) Start->Step1 Step2 Stir Reaction Mixture at 35°C for 24 hours Step1->Step2 Step3 Reaction Cascade: 1. Condensation 2. Cyclization 3. Isomerization Step2->Step3 Step4 Isolate Product (Isoindolinone) Step3->Step4 End Analysis & Characterization Step4->End

This protocol produced the desired isoindolinone in 91% yield with 94% enantiomeric excess (ee) and a diastereomeric ratio (dr) of over 20:1 [1]. The high stereoselectivity is critical for creating pharmaceuticals.

Interpretation and Research Context

This information is valuable for understanding the potential of this compound in advanced synthetic applications, though it does not validate its core synthesis method.

  • The Focus is on Application: The research validates the use of this compound in a downstream, complex transformation, not its own synthesis. The study confirms its high reactivity in a multi-step cascade to construct structurally valuable motifs [1].
  • A Benchmark for Method Development: The reported yields and stereoselectivity set a high standard. Any new synthesis method for this compound should aim to produce a compound pure enough to achieve similar performance in such demanding reactions.
  • Addressing the Information Gap: The lack of direct synthesis methods in the current search suggests that its preparation might be considered a standard or established procedure in the field, or that new, improved syntheses are not a primary focus of recent high-impact literature.

References

2-Acetylbenzaldehyde spectroscopic data comparison

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Identification and Basic Data

For quick reference, here are the core identifiers and properties of 2-Acetylbenzaldehyde [1] [2] [3].

Property Value / Identifier
CAS Registry Number 24257-93-0 [1] [3]
Molecular Formula C₉H₈O₂ [1] [2] [3]
Molecular Weight 148.16 g/mol [1] [3]
IUPAC Name This compound [3]
Common Synonyms ortho-Acetylbenzaldehyde; 2-Formylacetophenone [2] [3]
InChI Key VDEAMZDXUCYOQJ-UHFFFAOYSA-N [4] [3]
SMILES CC(=O)C1=CC=CC=C1C=O [3]

Spectroscopic and Structural Insights

The available data provides insights into the compound's structure and photoreactivity, which are key to understanding its behavior.

  • Structural Characteristics: this compound features a benzene ring with an aldehyde group (CHO) and an acetyl group (C(=O)CH₃) in the ortho (1,2-) position relative to each other [3]. This proximity creates steric hindrance and influences the molecule's conformation and electronic properties [3].
  • Photoreactivity: A key point for comparison is its photo-reactivity. Under illumination, ortho-acetylbenzaldehyde (oABA) undergoes a ring closure to form a lactone with high quantum yield [5]. This behavior is a significant distinction from its meta- and para-isomers, which are generally more photostable [5]. The reaction is believed to involve a fast hydrogen transfer process following light absorption [5].

Experimental Context and Methodological Considerations

While full protocols for this compound are not detailed in the results, the methodologies from studies on similar compounds can inform your experimental design.

  • UV/Vis Spectroscopy: Studies on aromatic aldehydes like benzaldehyde and tolualdehydes are typically conducted in the gas phase. Measurements are often performed in tubular cells using a deuterium (D₂) lamp as a light source and a diode-array spectrometer or monochromator for detection [6]. To prevent photodecomposition during analysis, a band-pass filter is sometimes used to block high-energy UV light (e.g., below 240 nm) [6].
  • Ultrafast Spectroscopy: The femtochemical studies on ortho-disubstituted benzenes use ultrafast laser techniques to trigger and probe photoreactions on a timescale of femtoseconds (10⁻¹⁵ seconds). This allows researchers to observe transient intermediates and characterize the detailed mechanism of reactions like the lactone formation [5].

To help visualize the conceptual workflow for characterizing such a compound, the following diagram outlines the key steps:

Start Start: Sample of This compound Step1 Structural Confirmation (FT-IR, NMR) Start->Step1 Step2 Electronic Transition Analysis (UV-Vis Spectroscopy) Step1->Step2 Step3 Photoreactivity Assessment (Ultrafast Transient Absorption) Step2->Step3 Step4 Data Integration and Interpretation Step3->Step4 Result Outcome: Comprehensive Spectroscopic Profile Step4->Result

References

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XLogP3

0.9

Other CAS

24257-93-0

Wikipedia

2-Acetylbenzaldehyde

Dates

Last modified: 08-15-2023

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